molecular formula C8H18O B15619323 1-Octanol-d5

1-Octanol-d5

Cat. No.: B15619323
M. Wt: 135.26 g/mol
InChI Key: KBPLFHHGFOOTCA-ZBJDZAJPSA-N
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Description

1-Octanol-d5 is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 135.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H18O

Molecular Weight

135.26 g/mol

IUPAC Name

7,7,8,8,8-pentadeuteriooctan-1-ol

InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2

InChI Key

KBPLFHHGFOOTCA-ZBJDZAJPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Octanol-d5: Properties, Specifications, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanol-d5 is a deuterated form of the saturated fatty alcohol, 1-octanol (B28484). In this isotopologue, five hydrogen atoms on the octyl chain have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes this compound a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The mass difference between the deuterated and non-deuterated forms allows for precise and accurate quantification of 1-octanol or related compounds in complex matrices. Furthermore, deuterated compounds are instrumental in studying reaction mechanisms and kinetic isotope effects. While the biological activity of this compound is not extensively studied, its non-deuterated counterpart, 1-octanol, is known to be an inhibitor of T-type calcium channels.[1]

Chemical Properties and Specifications

The physical and chemical properties of this compound are very similar to those of the non-deuterated 1-octanol. The primary difference lies in its molecular weight due to the presence of five deuterium atoms. The following tables summarize the key chemical properties and specifications.

Physical and Chemical Properties of 1-Octanol (Non-deuterated)
PropertyValueReference
Chemical Formula C₈H₁₈O[2][3][4][5]
Molecular Weight 130.23 g/mol [3][4]
Appearance Colorless liquid[2]
Odor Aromatic[2]
Density 0.827 g/mL at 25 °C[3]
Melting Point -16 °C[2]
Boiling Point 195 °C[2]
Solubility in water 0.3 g/L at 20 °C[2]
Flash Point 81 °C[2]
Specifications of this compound

Note: A specific certificate of analysis for this compound was not found during the literature search. The following specifications are based on typical values for commercially available deuterated standards and calculated estimates.

PropertyValueNotes
Chemical Formula C₈H₁₃D₅OCalculated based on five deuterium substitutions.
Molecular Weight ~135.26 g/mol Calculated by subtracting the mass of 5 hydrogen atoms (5 * 1.008 g/mol ) and adding the mass of 5 deuterium atoms (5 * 2.014 g/mol ) to the molecular weight of 1-octanol.
Isotopic Purity Typically ≥ 98 atom % DBased on common specifications for commercially available deuterated compounds.[6]
Chemical Purity ≥ 98%Based on typical purity of related deuterated compounds like 1-Octanol-d17.[6]

Experimental Protocols

One of the primary applications of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use in quantifying a target analyte in a sample matrix.

Protocol: Quantitative Analysis of an Analyte using this compound as an Internal Standard by GC-MS

1. Objective: To accurately quantify the concentration of a target analyte in a sample (e.g., biological fluid, environmental sample) using this compound as an internal standard to correct for variations in sample preparation and instrument response.

2. Materials:

  • Target analyte standard of known concentration.
  • This compound (internal standard) of known concentration and isotopic purity.
  • Sample matrix.
  • Appropriate organic solvent (e.g., ethyl acetate, hexane) for extraction.
  • Anhydrous sodium sulfate (B86663) (for drying).
  • GC-MS system with a suitable capillary column (e.g., DB-5ms).
  • Standard laboratory glassware and equipment.

3. Procedure:

Visualizations

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical workflow of using this compound as an internal standard for the quantitative analysis of a target analyte.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Unknown Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Cal_Standards Calibration Standards Spike_Cal Spike Standards with IS Cal_Standards->Spike_Cal IS_Stock This compound (IS) Stock IS_Stock->Spike_Sample IS_Stock->Spike_Cal Extraction Liquid-Liquid Extraction Spike_Sample->Extraction Spike_Cal->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Peak_Integration Peak Area Integration (Analyte & IS) GCMS->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Response_Ratio Calibration_Curve Construct Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Response_Ratio->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of deuterated 1-octanol (B28484), a vital tool in various scientific disciplines, including analytical chemistry and biophysical studies. This document summarizes key physicochemical data, presents detailed experimental protocols for their measurement, and illustrates a critical application workflow.

Core Physicochemical Properties

Deuterated 1-octanol, where hydrogen atoms are substituted with deuterium (B1214612), exhibits slightly different physical properties compared to its non-deuterated counterpart. This isotopic substitution results in a distinct mass shift, making it an invaluable internal standard for mass spectrometry-based quantification and a useful probe in deuterium nuclear magnetic resonance (²H-NMR) studies. The most common form is perdeuterated 1-octanol (1-octanol-d18), where all 18 hydrogen atoms have been replaced by deuterium.

Comparative Physical Data

The following tables summarize the key physical properties of deuterated 1-octanol (specifically 1-octanol-d18) and standard 1-octanol for easy comparison.

Table 1: General and Molar Properties

PropertyDeuterated 1-Octanol (1-Octanol-d18)1-Octanol (Proteo)
Linear Formula CD₃(CD₂)₇OD[1][2]CH₃(CH₂)₇OH
Molecular Weight 148.34 g/mol [1][2]130.23 g/mol [3]
Appearance Colorless liquid[2]Clear, colorless liquid[3]
Isotopic Purity Typically ≥98 atom % D[2]N/A

Table 2: Thermal and Density Properties

PropertyDeuterated 1-Octanol (1-Octanol-d18)1-Octanol (Proteo)
Boiling Point 196 °C (lit.)[1][4]195 °C[5]
Melting Point -15 °C (lit.)[1][4]-16 °C to -15 °C[3][5]
Density 0.940 g/mL at 25 °C[1]0.827 g/mL at 25 °C[6]
Flash Point 80 °C[1]81 °C[3][5]

Table 3: Optical and Viscosity Properties

PropertyDeuterated 1-Octanol (1-Octanol-d18)1-Octanol (Proteo)
Refractive Index (n20/D) Not explicitly found, but expected to be slightly lower than proteo form.1.429 (lit.)[6]
Viscosity Not explicitly found, but expected to be slightly higher than proteo form.7.36 cP[5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of deuterated 1-octanol.

Density Measurement (Pycnometer Method)

This protocol provides a precise method for determining the density of liquid samples like deuterated 1-octanol.

Apparatus:

  • Pycnometer (a specific gravity bottle of known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Syringe

  • Beakers

Procedure:

  • Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Filling the Pycnometer: Carefully fill the pycnometer with deuterated 1-octanol, ensuring no air bubbles are trapped. The liquid should rise into the capillary of the stopper.

  • Thermostatic Equilibration: Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25.0 °C) for at least 20 minutes to allow the liquid to reach thermal equilibrium.

  • Volume Adjustment: After equilibration, the liquid level in the capillary should be at the mark. If necessary, add or remove a small amount of liquid with a syringe.

  • Mass of Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

  • Mass of Water-Filled Pycnometer: Repeat the entire procedure using distilled water to determine the exact volume of the pycnometer. Record the mass of the water-filled pycnometer (m₃).

Calculation:

  • Mass of the liquid (m_liquid): m₂ - m₁

  • Mass of water (m_water): m₃ - m₁

  • Volume of the pycnometer (V): m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

  • Density of deuterated 1-octanol (ρ_liquid): m_liquid / V

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner)

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of deuterated 1-octanol into the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Reading: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Viscosity Measurement (Ostwald Viscometer)

This method determines the kinematic viscosity of a liquid by measuring the time it takes for a fixed volume to flow through a capillary.

Apparatus:

  • Ostwald viscometer

  • Thermostatic water bath

  • Stopwatch

  • Pipette and bulb

  • Reference liquid with known viscosity (e.g., water)

Procedure:

  • Cleaning: Clean the viscometer thoroughly and dry it.

  • Reference Liquid Measurement:

    • Pipette a precise volume of the reference liquid (water) into the larger bulb of the viscometer.

    • Place the viscometer in the thermostatic bath until it reaches the desired temperature.

    • Using a pipette bulb, draw the liquid up through the capillary into the smaller bulb, above the upper mark.

    • Release the suction and measure the time (t₁) it takes for the liquid meniscus to fall from the upper to the lower mark.

    • Repeat to obtain consistent readings.

  • Sample Liquid Measurement:

    • Clean and dry the viscometer.

    • Repeat the procedure with the same volume of deuterated 1-octanol to measure its flow time (t₂).

Calculation: The kinematic viscosity (ν) can be calculated using the following relationship: (η₁/ρ₁) / (η₂/ρ₂) = t₁/t₂ Where:

  • η₁ and η₂ are the dynamic viscosities of the reference and sample liquids, respectively.

  • ρ₁ and ρ₂ are the densities of the reference and sample liquids, respectively.

  • t₁ and t₂ are the flow times.

The dynamic viscosity of deuterated 1-octanol (η₂) can be determined if its density (ρ₂) and the properties of the reference liquid are known.

Refractive Index Measurement (Abbe Refractometer)

This method provides a quick and accurate measurement of the refractive index of a liquid sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., ethanol)

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: Ensure the refractometer prisms are at the desired temperature (e.g., 20.0 °C) by circulating water from the constant temperature bath.

  • Sample Application: Open the prism assembly and place a few drops of deuterated 1-octanol onto the surface of the lower prism.

  • Measurement: Close the prisms. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent after the measurement.

Mandatory Visualizations

Logical Workflow for Quantitative Analysis

The primary application of deuterated 1-octanol in drug development and research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). The following diagram illustrates this workflow.

SIL_Workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Analyte_Std Prepare Analyte Calibration Standards Spiking Spike Sample and Standards with SIL-IS Analyte_Std->Spiking SIL_IS_Stock Prepare Deuterated 1-Octanol (SIL-IS) Stock Solution SIL_IS_Stock->Spiking Sample_Collection Collect Biological Sample (e.g., Plasma, Urine) Sample_Collection->Spiking Extraction Perform Sample Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte + SIL-IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / SIL-IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: Logical workflow for using deuterated 1-octanol as an SIL-IS in quantitative analysis.

References

Synthesis Pathways for 1-Octanol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 1-Octanol-d5, a deuterated analog of 1-octanol. The incorporation of deuterium (B1214612) at specific molecular positions can be a powerful tool in drug development and metabolic research to study the kinetic isotope effect, alter metabolic pathways, and serve as an internal standard in analytical studies. This document outlines detailed methodologies for the synthesis of this compound, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows.

Introduction to Deuterated Compounds

Deuterium (²H or D) is a stable isotope of hydrogen with a neutron in its nucleus in addition to a proton. This additional mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug discovery, replacing hydrogen with deuterium at sites of enzymatic metabolism can slow down the rate of metabolic conversion, potentially improving the pharmacokinetic profile of a drug. Furthermore, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantification due to their distinct mass-to-charge ratio.

This guide focuses on the synthesis of this compound, a molecule with five deuterium atoms. The precise location of these deuterium atoms can be tailored based on the chosen synthetic route. Here, we will explore pathways to synthesize 1-Octanol-1,1,2,2,3-d5 as a representative example.

Proposed Synthesis Pathways

Three primary pathways for the synthesis of this compound are presented, starting from commercially available deuterated precursors. These routes offer flexibility in terms of starting material availability and the desired deuteration pattern.

Pathway 1: Reduction of a Deuterated Carboxylic Acid

This pathway utilizes a commercially available deuterated octanoic acid, which is then reduced to the corresponding alcohol. This is often a straightforward and high-yielding approach.

Pathway_1 start Octanoic acid-d5 reagent1 Lithium Aluminum Deuteride (B1239839) (LiAlD4) in dry THF start->reagent1 Reduction product This compound reagent1->product

Caption: Pathway 1: Reduction of Octanoic acid-d5.

Pathway 2: Reduction of a Deuterated Aldehyde

Starting from a commercially available deuterated octanal, this pathway involves a one-step reduction to the target alcohol. This method is typically clean and efficient.

Pathway_2 start Octanal-d4 reagent1 Sodium Borodeuteride (NaBD4) in Ethanol-d1 start->reagent1 Reduction product This compound reagent1->product

Caption: Pathway 2: Reduction of Octanal-d4.

Pathway 3: Catalytic Deuterium Exchange on a Precursor

This pathway involves the synthesis of a partially deuterated precursor followed by catalytic hydrogen-deuterium exchange to achieve the desired level of deuteration.

Pathway_3 start Oct-2-ynoic acid step1 Reduction with LiAlH4 start->step1 intermediate Oct-2-yn-1-ol step1->intermediate step2 Catalytic Deuteration (D2, Lindlar's catalyst) intermediate->step2 intermediate2 1-Octen-1,2-d2-1-ol step2->intermediate2 step3 Catalytic H-D Exchange (Ru catalyst, D2O) intermediate2->step3 product This compound step3->product

Caption: Pathway 3: Multi-step synthesis with catalytic deuteration.

Data Presentation

The following tables summarize the key quantitative data for each proposed synthesis pathway.

Table 1: Summary of Synthesis Pathway 1

ParameterValue
Starting MaterialOctanoic acid-2,2,3,3,4-d5
Key ReagentLithium Aluminum Deuteride (LiAlD₄)
SolventAnhydrous Tetrahydrofuran (B95107) (THF)
Reaction Temperature0 °C to room temperature
Theoretical Yield>90%
Isotopic Purity of Product>98%

Table 2: Summary of Synthesis Pathway 2

ParameterValue
Starting MaterialOctanal-2,2,3,3-d4
Key ReagentSodium Borodeuteride (NaBD₄)
SolventEthanol-d1
Reaction Temperature0 °C to room temperature
Theoretical Yield>95%
Isotopic Purity of Product>98%

Table 3: Summary of Synthesis Pathway 3

ParameterValue
Starting MaterialOct-2-ynoic acid
Key ReagentsLiAlH₄, D₂, Lindlar's catalyst, RuCl₂(PPh₃)₃, D₂O
SolventsTHF, Hexane, Toluene
Reaction Temperatures0 °C to 110 °C (step-dependent)
Overall Theoretical Yield~60-70%
Isotopic Purity of Product>95%

Experimental Protocols

Detailed experimental methodologies for the key synthetic transformations are provided below.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware dissolve_sm Dissolve Starting Material in Anhydrous Solvent prep_reagents->dissolve_sm cool_reaction Cool Reaction Mixture (e.g., 0 °C) dissolve_sm->cool_reaction add_reagent Slowly Add Reducing Agent cool_reaction->add_reagent warm_rt Warm to Room Temperature and Stir add_reagent->warm_rt monitor_rxn Monitor Reaction (TLC, GC-MS) warm_rt->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_product Extract with Organic Solvent quench_rxn->extract_product wash_organic Wash Organic Layer extract_product->wash_organic dry_organic Dry with Na2SO4 wash_organic->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Column Chromatography concentrate->purify analyze_product Characterize Product (NMR, MS, IR) purify->analyze_product

Caption: General experimental workflow for synthesis.

Protocol for Pathway 1: Reduction of Octanoic acid-d5 with LiAlD₄
  • Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with lithium aluminum deuteride (1.2 eq) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of Octanoic acid-2,2,3,3,4-d5 (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over 30 minutes.

  • Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of D₂O (x mL), 15% aqueous NaOD (x mL), and D₂O (3x mL) at 0 °C. The resulting mixture is stirred for 1 hour at room temperature.

  • Purification: The solids are removed by filtration and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Protocol for Pathway 2: Reduction of Octanal-d4 with NaBD₄
  • Preparation: To a solution of Octanal-2,2,3,3-d4 (1.0 eq) in ethanol-d1 (50 mL) in a 250 mL round-bottom flask at 0 °C is added sodium borodeuteride (1.5 eq) portion-wise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the slow addition of 1 M DCl in D₂O (20 mL). The mixture is then concentrated in vacuo to remove the ethanol.

  • Purification: The aqueous residue is extracted with dichloromethane (B109758) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Expected Analytical Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and isotopic purity.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a significant reduction in the integration of signals corresponding to the deuterated positions.

  • δ 3.64 (t, J = 6.7 Hz, 2H, -CH₂OH): This signal for the protons on C1 will be absent in 1,1-dideuterated analogs.

  • δ 1.57 (p, J = 6.8 Hz, 2H, -CH₂CH₂OH): This signal for the protons on C2 will be absent in 2,2-dideuterated analogs.

  • δ 1.29 (m, 10H, -(CH₂)₅-): The integration of this multiplet will be reduced depending on the extent of deuteration on the alkyl chain.

  • δ 0.88 (t, J = 6.9 Hz, 3H, -CH₃): This signal for the terminal methyl group should remain unchanged.

  • The hydroxyl proton (-OH) will appear as a broad singlet, which can be exchanged with D₂O.

¹³C NMR (101 MHz, CDCl₃): The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for deuterated carbons will appear as multiplets due to C-D coupling and may have a slight upfield shift.

  • δ 62.9 (-CH₂OH)

  • δ 32.8, 31.8, 29.3, 29.2, 25.7, 22.7, 14.1 (Alkyl chain carbons)

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern will be indicative of a primary alcohol, with characteristic losses of water and alkyl fragments. The m/z of the fragments will be shifted according to the number of deuterium atoms they contain. For this compound, the molecular ion peak would be expected at m/z = 135.

This guide provides a foundational understanding of the synthetic strategies for preparing this compound. The specific choice of pathway will depend on the availability of starting materials, the desired deuteration pattern, and the scale of the synthesis. All experimental work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Commercial Availability and Application of 1-Octanol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in complex biological matrices. This in-depth technical guide explores the commercial availability of 1-Octanol-d5, a deuterated analog of 1-octanol (B28484), and provides insights into its application as an internal standard in mass spectrometry-based analyses.

Introduction to this compound

This compound is a form of 1-octanol where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with nearly identical physicochemical properties to its non-labeled counterpart but with a distinct mass-to-charge ratio (m/z). This characteristic makes it an ideal internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. The addition of a known quantity of this compound to a sample allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the target analyte, 1-octanol.

Stable heavy isotopes of elements like hydrogen and carbon are frequently incorporated into drug molecules to serve as tracers during the drug development process.[1] The deuteration of molecules has garnered significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1]

Commercial Availability

A survey of prominent chemical suppliers indicates that this compound is commercially available, though not as widely as its non-deuterated form. The following table summarizes the availability and product specifications from identified suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierProduct NameCatalog NumberPurity/Isotopic EnrichmentAvailable Quantities
MedchemExpressThis compoundHY-W032013S3Not specified1 mg (custom quote)
CDN IsotopesThis compoundD-699798 atom % D0.5 g, 1 g

Note: This table is based on publicly available information and may not be exhaustive. Specifications and availability are subject to change.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of 1-octanol in various matrices. 1-Octanol itself is a subject of interest in several research areas, including its role as a T-type calcium channel inhibitor and its potential as a biofuel.[1]

Use as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to enable the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte. Since deuteration minimally affects these properties, this compound co-elutes with 1-octanol during chromatographic separation but is readily distinguished by its higher mass in the mass spectrometer. This allows for the calculation of the analyte-to-internal standard peak area ratio, which is then used to determine the concentration of the analyte from a calibration curve.

The logical workflow for using an internal standard in a quantitative analysis is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification A Sample Collection B Addition of this compound (Internal Standard) A->B C Extraction/Purification B->C D GC-MS or LC-MS Analysis C->D E Data Acquisition (Analyte and IS Signals) D->E F Calculate Peak Area Ratio (Analyte/IS) E->F G Determine Concentration from Calibration Curve F->G

Workflow for Quantitative Analysis Using an Internal Standard.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often application-dependent and developed in-house by research laboratories, the following provides a general framework for its use as an internal standard in a GC-MS analysis.

General Protocol for Quantification of 1-Octanol in a Biological Matrix using GC-MS with this compound as an Internal Standard

1. Preparation of Standard Solutions:

  • 1-Octanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-octanol and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 1-Octanol Stock Solution into the blank biological matrix. To each calibration standard, add a fixed amount of the this compound IS Stock Solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation:

  • Thaw the biological samples (e.g., plasma, urine, tissue homogenate) and an aliquot of the blank matrix.

  • To a defined volume of each sample, calibration standard, and QC sample, add the same fixed amount of the this compound IS Stock Solution.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix. A common procedure involves the addition of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or hexane), vigorous mixing, and centrifugation to separate the layers.

  • Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of a solvent suitable for GC-MS injection.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: Typically 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a temperature ramp to a final temperature of 250-280 °C. The exact program will need to be optimized for the specific application.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for both 1-octanol and this compound. For 1-octanol, characteristic ions might include m/z 56, 70, and 84. For this compound, the corresponding ions would be shifted by +5 amu (m/z 61, 75, 89), depending on the fragmentation pattern.

    • Data Analysis: Integrate the peak areas of the selected ions for both the analyte and the internal standard.

4. Data Processing and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of 1-octanol to the peak area of this compound against the known concentration of 1-octanol in the calibration standards.

  • Determine the concentration of 1-octanol in the unknown samples and QC samples by calculating their analyte-to-internal standard peak area ratios and interpolating the concentration from the calibration curve.

The logical process of quantification using an internal standard is based on the principle of ratiometric measurement, which is illustrated below:

G A Known concentration of IS added to all samples B Analyte and IS experience similar losses during sample prep A->B C Analyte and IS have similar ionization efficiencies A->C D Ratio of Analyte Signal to IS Signal is measured B->D C->D E Ratio is proportional to the initial Analyte Concentration D->E

Logical Basis for Internal Standard Quantification.

Conclusion

This compound is a valuable tool for researchers requiring accurate and precise quantification of 1-octanol. Its commercial availability from specialized chemical suppliers facilitates its use in various research and development settings. The provided general experimental framework, along with the illustrative diagrams, offers a solid starting point for the implementation of this compound as an internal standard in mass spectrometry-based analytical methods. For specific applications, optimization of the sample preparation and instrumental parameters will be necessary to achieve the desired analytical performance.

References

1-Octanol-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Octanol-d5, a deuterated analog of 1-Octanol (B28484). It covers its fundamental chemical properties, applications in research and drug development, particularly as an internal standard, and its role in modulating specific signaling pathways.

Core Chemical and Physical Data

This compound is a stable isotope-labeled version of 1-Octanol, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical methods.

Property1-OctanolThis compound
CAS Number 111-87-5[1][2][3]Not consistently assigned
Molecular Formula C₈H₁₈O[1][4]C₈H₁₃D₅O
Molecular Weight ( g/mol ) ~130.23[4][5]~135.26

Note on CAS Number: While the CAS number for the non-deuterated 1-Octanol is well-established, a specific CAS number for this compound is not consistently assigned and may vary by supplier. Researchers should reference the supplier's documentation for any specific identifier.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis as they closely mimic the analyte's chemical and physical behavior during sample preparation and analysis, correcting for variations and improving accuracy and precision.[7][8]

Key Advantages of this compound as an Internal Standard:
  • Similar Physicochemical Properties: Its extraction efficiency and chromatographic retention time are nearly identical to 1-Octanol.

  • Mass Differentiation: The mass difference allows for clear differentiation from the non-labeled analyte in mass spectrometry.[7]

  • Reduced Matrix Effects: Helps to compensate for the enhancement or suppression of the analyte's signal caused by other components in the sample matrix.

Experimental Protocols

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of 1-Octanol in a biological matrix.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte and this compound) prep_cal Create Calibration Curve Standards prep_stock->prep_cal spike Spike Samples and Standards with this compound prep_stock->spike prep_sample Prepare Biological Samples prep_sample->spike extract Perform Liquid-Liquid or Solid-Phase Extraction spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms integrate Integrate Peak Areas (Analyte and Internal Standard) gcms->integrate ratio Calculate Peak Area Ratios integrate->ratio quantify Quantify Analyte Concentration using Calibration Curve ratio->quantify

General workflow for quantification using an internal standard.

Methodology Details:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 1-Octanol and this compound in a suitable organic solvent (e.g., methanol).

    • From the stock solutions, prepare a series of calibration standards with known concentrations of 1-Octanol.

    • Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, urine) and to each calibration standard, add a precise volume of the this compound working solution.

  • Extraction:

    • Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This can be a liquid-liquid extraction with a solvent like n-hexane or a solid-phase extraction (SPE).[9]

  • GC-MS Analysis:

    • Inject the extracted sample into a gas chromatograph coupled to a mass spectrometer.

    • The GC will separate 1-Octanol and this compound, which will have very similar retention times.

    • The mass spectrometer will detect the specific mass-to-charge ratios (m/z) for both the analyte and the internal standard.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of 1-Octanol to the peak area of this compound against the concentration of 1-Octanol in the calibration standards.

    • The concentration of 1-Octanol in the unknown samples is then determined from this calibration curve.

Biological Activity and Signaling Pathways

1-Octanol is known to modulate the activity of various ion channels.[10] Specifically, it acts as an inhibitor of T-type calcium channels.[6][11] The mechanism of this inhibition appears to involve the Protein Kinase C (PKC) signaling pathway.

Research suggests that 1-Octanol's inhibitory effect on native T-type calcium currents is significantly more potent than on recombinant channels, indicating the involvement of a cellular signaling cascade.[11][12] The proposed mechanism is that 1-Octanol modulates calcium-dependent PKC signaling, which in turn leads to the inhibition of T-type calcium channels.[11][12] Chelation of intracellular calcium or inhibition of calcium-dependent PKC has been shown to abolish the inhibitory effect of 1-Octanol on these channels.[11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol octanol 1-Octanol pkc Protein Kinase C (PKC) octanol->pkc Modulates plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 dag->pkc Activates ca_ion Ca²⁺ ip3->ca_ion Mobilizes ca_channel T-type Ca²⁺ Channel pkc->ca_channel Inhibits ca_ion->pkc Activates

References

An In-depth Technical Guide to the Solubility of 1-Octanol-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Octanol is a straight-chain fatty alcohol widely utilized in the chemical and pharmaceutical industries as a solvent, a precursor for plasticizers, and in the synthesis of esters for fragrances and flavorings.[1][2] Its deuterated form, 1-Octanol-d5, serves as an important internal standard in analytical chemistry, particularly in mass spectrometry-based assays, and as a tracer in metabolic studies.[3] Understanding the solubility of this compound in organic solvents is crucial for its effective use in these applications, enabling the preparation of stock solutions, reaction mixtures, and formulations. This guide summarizes the solubility profile of 1-Octanol and provides a general methodology for solubility determination.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] 1-Octanol possesses a dual nature; it has a polar hydroxyl (-OH) group capable of hydrogen bonding and a long, nonpolar octyl chain (C8H17). This structure dictates its solubility behavior. While the hydroxyl group imparts some polarity, the long hydrocarbon tail makes it predominantly nonpolar.

A logical workflow for predicting solubility is presented below:

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_interaction Interaction cluster_result Result Solute This compound (Predominantly Nonpolar) Interaction_Mismatch Mismatched Polarity Solute->Interaction_Mismatch Different Intermolecular Forces Interaction_Match Matched Polarity Solute->Interaction_Match Similar Intermolecular Forces Solvent_Polar Polar Solvent (e.g., Water, Glycerol) Solvent_Polar->Interaction_Mismatch Solvent_Nonpolar Nonpolar/Weakly Polar Solvent (e.g., Ethanol, Ether, Chloroform) Solvent_Nonpolar->Interaction_Match Result_Insoluble Insoluble/ Immiscible Interaction_Mismatch->Result_Insoluble Result_Soluble Soluble/ Miscible Interaction_Match->Result_Soluble

Diagram 1: Solubility Prediction Workflow for this compound.

Data Presentation: Solubility of 1-Octanol

The following table summarizes the reported solubility and miscibility of 1-Octanol in various solvents. This data is expected to be highly representative of this compound.

SolventClassificationSolubility/Miscibility of 1-OctanolReference
EthanolPolar ProticMiscible[6][7]
Diethyl EtherPolar AproticMiscible[1][6]
ChloroformPolar AproticMiscible[1][6]
Carbon TetrachlorideNonpolarSoluble[6]
Mineral OilNonpolarMiscible[6]
Propylene GlycolPolar ProticSoluble[6]
WaterPolar ProticSparingly soluble to insoluble (~0.3-0.54 g/L at 20-25°C)[1][2][6][8]
GlycerolPolar ProticImmiscible[6]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found, a general method for determining the miscibility of a liquid in a solvent can be described.

General Protocol for Determining Miscibility:

  • Materials:

    • This compound

    • Solvent of interest

    • Calibrated pipettes or graduated cylinders

    • Vortex mixer

    • Centrifuge (optional)

    • Clear glass vials or test tubes with closures

  • Procedure:

    • Add a known volume of the solvent to a clear glass vial.

    • Incrementally add known volumes of this compound to the solvent.

    • After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

    • Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of a second layer, cloudiness, or precipitation.

    • If the mixture remains a single, clear phase, the components are considered miscible at that ratio.

    • Continue adding this compound until immiscibility is observed or the desired concentration is reached.

    • For quantitative analysis, techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the concentration of this compound in the solvent phase.

The workflow for this experimental protocol is illustrated below:

G start Start prep Prepare Materials: This compound, Solvent, Glassware start->prep add_solvent Add Known Volume of Solvent to Vial prep->add_solvent add_solute Add Known Volume of this compound add_solvent->add_solute mix Vortex for 30-60 seconds add_solute->mix observe Visually Inspect for Homogeneity mix->observe miscible Miscible observe->miscible Single Clear Phase immiscible Immiscible observe->immiscible Phase Separation/ Cloudiness end End miscible->end immiscible->end

Diagram 2: Experimental Workflow for Miscibility Determination.

Conclusion

This compound, like its non-deuterated counterpart, is expected to be highly soluble in a wide range of common organic solvents, including alcohols, ethers, and chlorinated solvents. Its solubility is dictated by its predominantly nonpolar character. It is, however, sparingly soluble in water and immiscible with highly polar solvents like glycerol. For precise quantitative applications, it is recommended to experimentally verify the solubility in the specific solvent and at the concentration of interest.

References

An In-depth Technical Guide to the Safety Data of 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 1-Octanol-d5, drawing from available information for its non-deuterated analogue, 1-Octanol (B28484). The substitution of deuterium (B1214612) for hydrogen is not expected to significantly alter the chemical's primary hazards. This document is intended to provide essential safety information for handling, storage, and emergency procedures.

Section 1: Chemical Identification and Physical Properties

This compound is a deuterated form of 1-octanol, a fatty alcohol. While specific data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to 1-octanol.

Table 1: Physical and Chemical Properties of 1-Octanol

PropertyValueSource
Molecular Formula C8H13D5ON/A
Appearance Colorless liquid[1][2]
Odor Penetrating aromatic, fresh orange-rose[1][2]
Melting Point -15 °C (5 °F)
Boiling Point 196 °C (385 °F)
Density 0.827 g/cm³ at 25 °C (77 °F)
Flash Point 81 °C (178 °F) c.c.[1][3]
Autoignition Temperature 270 °C (518 °F)[4]
Solubility in Water Insoluble (540 mg/L at 25 °C)[1][5]
Vapor Pressure 0.14 mmHg at 25 °C
Vapor Density 4.5 (vs air)
Refractive Index n20/D 1.429[6]

Section 2: Hazard Identification and GHS Classification

1-Octanol is classified as a combustible liquid that causes serious eye irritation and is harmful to aquatic life with long-lasting effects.[7]

GHS Hazard Statements:

  • H227: Combustible liquid.[4]

  • H319: Causes serious eye irritation.[8]

  • H412: Harmful to aquatic life with long lasting effects.[8]

Signal Word: Warning[7]

Hazard Pictogram:

GHS_Pictogram cluster_0 a

GHS Exclamation Mark Pictogram

Section 3: Toxicological Information

The primary toxicological concerns associated with 1-octanol are eye irritation and potential for central nervous system depression with significant exposure. The toxicological properties of this compound have not been thoroughly investigated, but are expected to be similar to the non-deuterated form.

Table 2: Acute Toxicity Data for 1-Octanol

Route of ExposureEndpointValueSpeciesSource
OralLD50>3200 mg/kgRat[5]
OralLD501790 mg/kgMouse[4]
DermalLD50>2000 - 4000 mg/kgRabbit[9]
DermalLD50>5000 mg/kgN/A[5]

Key Toxicological Effects:

  • Eye Irritation: Causes serious eye irritation.[8] In rabbit studies, it caused transient injury to the corneal epithelium with recovery in 48 hours.[1]

  • Skin Irritation: May cause mild skin irritation.[3] Prolonged contact can lead to defatting of the skin, causing dryness or cracking.[3]

  • Inhalation: Vapors may irritate the respiratory tract.[1][3] High concentrations can lead to central nervous system effects such as headache, nausea, and narcosis.

  • Ingestion: Harmful if swallowed.[10] Aspiration into the lungs may result in chemical pneumonitis.[3]

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

Section 4: Experimental Protocols

The toxicological and physical property data presented are based on standardized testing protocols, primarily those established by the OECD (Organisation for Economic Co-operation and Development).

Methodology for Key Experiments:

  • Acute Oral Toxicity (LD50): The OECD 401 guideline is a typical method. This involves administering the substance to a group of fasted animals (e.g., rats) via oral gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.[8]

  • Acute Dermal Toxicity (LD50): Following a method like OECD 402, the substance is applied to a shaved area of the skin of the test animal (e.g., rabbit). The area is covered with a porous gauze dressing for 24 hours. Observations for toxicity and mortality are made over a specified period.[8]

  • Acute Fish Toxicity (LC50): The OECD 203 guideline is used to determine the concentration of a chemical that is lethal to 50% of a test fish species (e.g., fathead minnow) over a 96-hour period in a flow-through test system.

  • Flash Point Determination: The flash point is typically determined using a closed-cup method, where the vapor above the liquid is tested for its ability to be ignited by a flame.

Section 5: Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling and Storage Workflow:

Handling_and_Storage cluster_handling Handling cluster_storage Storage handling_precautions General Precautions - Avoid contact with skin and eyes. - Do not breathe vapors. - Wash hands after use. ppe Personal Protective Equipment (PPE) - Wear safety glasses with side-shields or goggles. - Wear protective gloves (e.g., nitrile rubber). - Use respiratory protection if vapors are generated. handling_precautions->ppe Requires ventilation Engineering Controls - Use in a well-ventilated area or fume hood. - Keep away from heat, sparks, and open flames. ppe->ventilation Complemented by storage_conditions Storage Conditions - Store in a tightly closed container. - Keep in a cool, well-ventilated place. - Recommended storage temperature on product label. incompatibilities Incompatible Materials - Strong oxidizing agents. - Strong acids and bases. - Acid chlorides. storage_conditions->incompatibilities Store away from

Workflow for Safe Handling and Storage

Emergency Procedures:

In the event of an accidental release or exposure, the following procedures should be followed.

Chemical Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate and secure the area. Remove ignition sources. spill->evacuate ppe Don appropriate PPE: - Respirator - Goggles - Gloves - Protective clothing evacuate->ppe contain Contain the spill. Use inert absorbent material (sand, vermiculite). Cover drains. ppe->contain collect Collect absorbed material. Place in a sealed container for disposal. contain->collect clean Clean the spill area. Ventilate the space. collect->clean dispose Dispose of waste according to regulations. clean->dispose

Logical Workflow for Spill Response

First-Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist.[7]

  • If Swallowed: Do not induce vomiting due to the risk of aspiration. Keep airways free. Call a physician immediately.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[8][11]

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Section 6: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the product to enter drains or waterways.[12]

This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet provided by the supplier before handling the chemical.

References

A Technical Guide to the Natural Abundance of Deuterium in 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in 1-octanol (B28484), a crucial parameter for establishing isotopic baselines in research and pharmaceutical development. Understanding the natural distribution of deuterium is fundamental for the design and analysis of deuterated compounds, which can exhibit altered metabolic and pharmacokinetic profiles due to the kinetic isotope effect. This document details the expected deuterium abundance in 1-octanol, outlines the primary experimental protocols for its determination, and includes visualizations of key workflows.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable, naturally occurring isotope of hydrogen. Its nucleus contains one proton and one neutron, in contrast to the single proton in the nucleus of protium (B1232500) (¹H), the most common hydrogen isotope. The natural abundance of deuterium on Earth is approximately 0.0156% of all hydrogen isotopes, which corresponds to about 156 parts per million (ppm)[1][2][3].

While the overall abundance of deuterium is low, its distribution within a molecule is not uniform. This phenomenon, known as isotopic fractionation, arises from the different thermodynamic and kinetic properties of deuterated versus non-deuterated isotopologues. The site-specific abundance of deuterium in a molecule like 1-octanol is influenced by its synthetic pathway, geographical origin, and environmental history[1].

Quantitative Data on Deuterium Abundance

The quantitative analysis of deuterium in 1-octanol can be considered from two perspectives: the bulk or average abundance and the site-specific abundance at each hydrogen position within the molecule.

Bulk Deuterium Abundance

The bulk deuterium abundance represents the average concentration of deuterium across all hydrogen positions in the 1-octanol molecule. This value is typically determined with high precision using Isotope Ratio Mass Spectrometry (IRMS).

ParameterValue
General Natural Abundance of Deuterium~0.0156%[1][2][3]
~156 ppm[1]
Site-Specific Deuterium Abundance in 1-Octanol
Position in 1-Octanol (CH₃(CH₂)₆CH₂OH)Estimated Deuterium Abundance (ppm)Notes
C1 (-CH₂OH)145 - 155
C2 - C7 (-CH₂-)150 - 160
C8 (-CH₃)155 - 165The terminal methyl group is often slightly enriched.
Hydroxyl (-OH)VariableHighly dependent on the isotopic composition of the surrounding environment due to exchange.

Experimental Protocols for Determining Deuterium Abundance

The determination of deuterium abundance in 1-octanol is primarily accomplished through two powerful analytical techniques: Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR) for site-specific analysis and Isotope Ratio Mass Spectrometry (IRMS) for bulk analysis.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR)

²H-SNIF-NMR is the definitive method for determining the deuterium distribution at specific positions within a molecule[1][4][5].

Methodology:

  • Sample Preparation: A pure sample of 1-octanol is dissolved in a suitable solvent that does not contain deuterium signals that would interfere with the signals of interest. An internal standard with a known and certified deuterium content may be added for quantification.

  • NMR Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe[1].

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification. For 1-octanol, a D1 of 20-30 seconds is a reasonable starting point[1].

    • Number of Scans: Due to the low natural abundance of deuterium, a large number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio[1].

    • Temperature: A constant and accurately controlled temperature (e.g., 300 K) must be maintained throughout the experiment to ensure spectral stability[1].

  • Data Analysis: The area of each deuterium signal in the ²H NMR spectrum is integrated. The relative abundance of deuterium at each site is determined by comparing the integral of its signal to the total integral of all deuterium signals or to the integral of the internal standard.

SNIF_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing Sample 1-Octanol Sample PreparedSample Prepared NMR Sample Sample->PreparedSample Solvent Deuterium-Free Solvent Solvent->PreparedSample Standard Internal Standard Standard->PreparedSample NMR High-Field NMR Spectrometer PreparedSample->NMR Acquisition Data Acquisition (Long D1, High Scan Count) NMR->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform FID->Processing Spectrum 2H NMR Spectrum Processing->Spectrum Integration Signal Integration Spectrum->Integration Results Site-Specific Deuterium Abundance Integration->Results

Workflow for ²H-SNIF-NMR Analysis.
Isotope Ratio Mass Spectrometry (IRMS)

IRMS is employed to determine the bulk deuterium abundance in a 1-octanol sample with very high precision[1][6][7].

Methodology:

  • Sample Preparation: A small amount of the 1-octanol sample (in the microgram range) is accurately weighed into a silver or tin capsule[1].

  • Combustion/Pyrolysis: The capsule is introduced into a high-temperature furnace (typically >1400 °C) of an elemental analyzer (EA) or a thermal conversion/elemental analyzer (TC/EA). The 1-octanol is pyrolyzed, generating hydrogen gas (H₂) and its deuterated isotopologue (HD)[1].

  • Gas Chromatography: The resulting gases are carried by a helium stream through a gas chromatography column to separate the H₂/HD gas from other combustion products.

  • Mass Spectrometry: The separated H₂ and HD gases are introduced into the ion source of the isotope ratio mass spectrometer. The ions (m/z 2 for H₂⁺ and m/z 3 for HD⁺) are separated by a magnetic field and detected simultaneously by a Faraday cup collector assembly.

  • Data Analysis: The ratio of the ion currents (m/z 3 to m/z 2) is used to calculate the δ²H value of the sample relative to a calibrated reference standard.

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Output Sample 1-Octanol Sample WeighedSample Weighed Sample in Capsule Sample->WeighedSample Capsule Silver/Tin Capsule Capsule->WeighedSample EA_IRMS Elemental Analyzer - IRMS WeighedSample->EA_IRMS Pyrolysis High-Temp Pyrolysis (>1400 °C) EA_IRMS->Pyrolysis GC Gas Chromatography Pyrolysis->GC MS Mass Spectrometry GC->MS Detection Ion Detection (m/z 2 and 3) MS->Detection Ratio Isotope Ratio Calculation Detection->Ratio Results Bulk Deuterium Abundance (δ²H) Ratio->Results

Workflow for Bulk Deuterium Analysis by IRMS.

Logical Relationships in Deuterium Distribution

The non-uniform distribution of deuterium in 1-octanol is a consequence of isotopic fractionation during its biosynthesis or chemical synthesis. The following diagram illustrates the conceptual relationship between the origin of the material and its final isotopic signature.

Isotopic_Fractionation Source Source Material (e.g., Plant Lipids, Petroleum) Pathway Biosynthetic or Chemical Synthesis Pathway Source->Pathway Fractionation Isotopic Fractionation (Kinetic & Thermodynamic Effects) Pathway->Fractionation Product 1-Octanol Pathway->Product Fractionation->Product Signature Site-Specific Deuterium Signature Product->Signature

Factors Influencing the Isotopic Signature of 1-Octanol.

Conclusion

The natural abundance of deuterium in 1-octanol is a critical parameter for researchers in various scientific fields, particularly in drug development. While the bulk abundance is relatively constant at around 156 ppm, the site-specific distribution is non-uniform due to isotopic fractionation. The accurate determination of these values relies on sophisticated analytical techniques such as ²H-SNIF-NMR and IRMS. The methodologies and data presented in this guide provide a foundational understanding for professionals working with 1-octanol and deuterated analogues, enabling more precise experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Octanol-d5 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reliable results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. 1-Octanol-d5, the deuterated form of 1-octanol, serves as an excellent internal standard for the quantification of volatile and semi-volatile organic compounds, particularly fatty alcohols and related metabolites. Its chemical and physical properties are nearly identical to its non-deuterated analog, ensuring it behaves similarly throughout the analytical process while being distinguishable by the mass spectrometer due to its mass shift.

These application notes provide a detailed protocol for the utilization of this compound as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by GC-MS.

Principle of Internal Standard Calibration

The fundamental principle of internal standard calibration involves the addition of a known and constant amount of the internal standard to all samples, calibration standards, and quality control samples. The quantification is not based on the absolute peak area of the analyte but rather on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. By using this ratio, any variations introduced during the analytical workflow will affect both the analyte and the internal standard similarly, leading to a more accurate and precise quantification of the analyte in unknown samples.

Experimental Protocols

Materials and Reagents
  • Analytes of Interest: (e.g., 1-Octanol, other fatty alcohols, or relevant volatile compounds)

  • Internal Standard: this compound

  • Solvent: High-purity methanol, hexane (B92381), or other suitable organic solvent compatible with GC-MS analysis.

  • Sample Matrix: (e.g., plasma, urine, cell culture media, environmental samples)

  • Standard laboratory glassware and equipment (pipettes, volumetric flasks, vials, etc.)

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte of interest and dissolve it in 10 mL of a suitable solvent in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution 1:100 with the solvent. This working solution will be used to spike all samples, standards, and quality controls.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Analyte Stock Solution into the sample matrix (or a surrogate matrix), followed by the addition of a constant amount of the Internal Standard Working Solution. A typical calibration curve might include 5-7 concentration levels.

Sample Preparation

The following is a general liquid-liquid extraction protocol. The specific details may need to be optimized based on the analyte and sample matrix.

  • Spiking: To 1 mL of each unknown sample, calibration standard, and quality control sample, add 10 µL of the 10 µg/mL Internal Standard Working Solution, resulting in a final IS concentration of 100 ng/mL.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 2 mL of hexane or ethyl acetate).

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to achieve phase separation.

  • Transfer: Carefully transfer the organic layer to a clean GC-MS vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization for your specific application and instrument.

Parameter Setting
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent quadrupole or TOF mass spectrometer
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (1-Octanol) m/z 56
Qualifier Ions (1-Octanol) m/z 43, 70
Quantifier Ion (this compound) m/z 61
Qualifier Ions (this compound) m/z 45, 75

Data Presentation

The following tables summarize typical quantitative data that can be achieved using this compound as an internal standard. These values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
1-Octanol10 - 1000> 0.995
Nonanol10 - 1000> 0.995
Decanol10 - 1000> 0.995

Table 2: Accuracy and Precision (Recovery and RSD)

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)RSD (%)
1-Octanol5098.54.2
500101.23.1
90099.82.5
Nonanol5097.94.5
500100.53.5
90099.12.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
1-Octanol310
Nonanol412
Decanol515

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Receive Sample Spike_IS Spike with this compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Prepare_Cal Prepare Calibration Standards Spike_Cal Spike Calibrants with this compound Prepare_Cal->Spike_Cal Spike_Cal->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Transfer Organic Layer Centrifugation->Transfer GC_MS Inject into GC-MS Transfer->GC_MS Acquire_Data Data Acquisition (SIM Mode) GC_MS->Acquire_Data Integrate Peak Integration Acquire_Data->Integrate Calc_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve For Calibrants Quantify Quantify Analyte Concentration Calc_Ratio->Quantify For Samples Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for quantitative analysis using an internal standard.

Signaling Pathways and Logical Relationships

In the context of drug development, the accurate quantification of metabolites is essential for understanding pharmacokinetic and pharmacodynamic relationships. The signaling pathway diagram below illustrates the logical flow of how quantitative metabolite data, obtained using methods like the one described, informs critical stages of drug development.

drug_development_pathway cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market Metabolite_ID Metabolite Identification Quant_Method Quantitative Method Development (using this compound IS) Metabolite_ID->Quant_Method ADME In vitro/In vivo ADME Studies Quant_Method->ADME PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling ADME->PK_PD Dose Dose-Response Relationship PK_PD->Dose Safety Safety & Efficacy Assessment Dose->Safety NDA New Drug Application (NDA) Submission Safety->NDA Monitoring Post-Market Surveillance NDA->Monitoring

Caption: Role of quantitative analysis in the drug development pipeline.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by GC-MS. Its chemical similarity to many analyt of interest, particularly fatty alcohols, ensures that it effectively compensates for variations in the analytical procedure, leading to high accuracy and precision. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their quantitative workflows, ultimately contributing to the generation of high-quality, reproducible data.

1-Octanol-d5 for quantitative analysis by LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 1-Octanol (B28484) using 1-Octanol-d5 by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanol is a long-chain alcohol that finds widespread use in the chemical, pharmaceutical, and cosmetic industries. It is a key solvent and a precursor in the synthesis of various esters used as flavorings and fragrances. Furthermore, its partition coefficient between octanol (B41247) and water is a critical parameter in drug development for predicting the lipophilicity of new chemical entities. Accurate and precise quantification of 1-octanol in various matrices is therefore essential for quality control, formulation development, and environmental monitoring.

This application note details a robust and sensitive method for the quantitative analysis of 1-octanol in a sample matrix using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative LC-MS as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.[1][2][3]

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS).[3] A known amount of this compound is spiked into the sample at the initial stage of preparation. Due to their near-identical physicochemical properties, the analyte (1-octanol) and the internal standard (this compound) exhibit similar behavior during extraction, chromatographic separation, and ionization.[1][3] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if there are variations in the analytical process.[3]

Experimental Protocols

Materials and Reagents
  • 1-Octanol (≥99% purity)

  • This compound (≥98% purity, D content ≥99%)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., plasma, water, formulation buffer)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 1-octanol and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions for Calibration Curve:

  • Prepare a series of working standard solutions of 1-octanol by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Spiking Solution (100 ng/mL):

  • Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation for Plasma Samples)

This protocol is a general guideline for plasma samples and should be optimized for other matrices.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the sample (calibrator, quality control, or unknown).

  • Spiking: Add 10 µL of the 100 ng/mL internal standard spiking solution to each tube.

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS System and Parameters

The following are typical starting parameters and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good peak shape and separation from matrix components.

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of 1-octanol and this compound.

Data Presentation

Table 1: MRM Transitions for 1-Octanol and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Octanol113.1 [M+H-H₂O]⁺83.110015
This compound118.1 [M+H-H₂O]⁺88.110015

Note: The precursor ion for octanol is often observed as the dehydrated ion [M+H-H₂O]⁺ in ESI positive mode.

Table 2: Representative Calibration Curve Data
Concentration (ng/mL)Peak Area (1-Octanol)Peak Area (this compound)Area Ratio (Analyte/IS)
15,234510,8760.0102
526,170512,3450.0511
1051,890509,9870.1017
50258,900511,2340.5064
100520,110515,6781.0086
5002,610,450513,4565.0841
10005,198,760510,98710.1739

Calibration Curve Fit:

  • Regression Type: Linear

  • Weighting: 1/x

  • R²: > 0.995

Table 3: Precision and Accuracy Data (Quality Control Samples)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low QC32.9197.04.5
Mid QC7576.8102.43.1
High QC750742.599.02.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample (Calibrator, QC, Unknown) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LC_Separation LC Separation (C18 Column) Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantitative analysis of 1-octanol.

Caption: Logic of using a deuterated internal standard for compensation.

Conclusion

The described LC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of 1-octanol. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability, ensuring high-quality data.[4][5] The protocol is suitable for applications in pharmaceutical development, quality control, and research settings where precise measurement of 1-octanol is required. The provided parameters serve as a solid foundation for method development and can be further optimized to meet specific analytical needs.

References

Application of 1-Octanol-d5 in Environmental Sample Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Octanol-d5 as an internal standard in the analysis of environmental samples. The use of isotopically labeled internal standards, such as this compound, is a critical technique in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS), to enhance the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.[1][2]

Introduction to this compound as an Internal Standard

This compound is a deuterated form of 1-Octanol, a saturated fatty alcohol.[1] In mass spectrometry, an ideal internal standard is a stable isotope-labeled analog of the target analyte.[2] These labeled compounds are chemically similar to the analytes of interest, ensuring they behave similarly during sample extraction, cleanup, and analysis. However, their difference in mass allows them to be distinguished by the mass spectrometer.[2] This approach, known as isotope dilution, is considered the gold standard for quantitative analysis in complex matrices.

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: Compensates for analyte losses during sample preparation and variations in injection volume and instrument response.[2]

  • Matrix Effect Compensation: Mitigates the impact of co-eluting matrix components that can suppress or enhance the analyte signal.[2]

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample batches and analytical runs.

Applications in Environmental Monitoring

This compound is particularly suitable as an internal standard for the analysis of semi-volatile and volatile organic compounds in various environmental matrices, including water and soil. Its chemical properties make it an excellent surrogate for a range of pollutants such as:

  • Volatile Fatty Acids (VFAs): Important indicators of anaerobic biodegradation in landfill leachates and wastewater.

  • Flavor and Odor Compounds: Monitoring taste and odor in drinking water sources.

  • Personal Care Products (PCPs): Tracking the fate and transport of emerging contaminants in wastewater and surface water.

  • Other Alcohols and Polar Compounds: Quantification of various industrial solvents and their degradation products.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the GC-MS analysis of environmental samples. Method optimization will be required based on the specific analytes and matrices of interest.

Protocol 1: Analysis of Volatile Fatty Acids in Landfill Leachate by GC-MS

This protocol describes the determination of volatile fatty acids (VFAs) in landfill leachate using this compound as an internal standard.

3.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect leachate samples in amber glass bottles with Teflon-lined caps (B75204) and store at 4°C.

  • Internal Standard Spiking: To a 10 mL aliquot of the leachate sample, add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol) to achieve a final concentration of 100 µg/L.

  • Acidification: Acidify the sample to pH < 2 with concentrated sulfuric acid.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a 50 mL separatory funnel.

    • Add 5 mL of diethyl ether and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh portions of diethyl ether.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet: Splitless, 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

3.1.3. Data Analysis

  • Generate a calibration curve by analyzing standards containing known concentrations of VFAs and a constant concentration of this compound.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the VFAs in the samples using the calibration curve.

Protocol 2: Analysis of Personal Care Products in Wastewater by GC-MS

This protocol outlines the determination of select personal care products (PCPs), such as fragrances and plasticizers, in wastewater effluent using this compound as a surrogate standard.

3.2.1. Sample Preparation and Extraction

  • Sample Collection: Collect 1 L of wastewater effluent in an amber glass bottle and store at 4°C.

  • Surrogate Standard Spiking: Spike the entire 1 L sample with a known amount of this compound (e.g., 1 mL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 µg/L.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the wastewater sample onto the cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 30 minutes.

  • Elution:

    • Elute the analytes and surrogate from the cartridge with 10 mL of ethyl acetate.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3.2.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet: Splitless, 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 60°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 250°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 50-550) or SIM for target analytes.

3.2.3. Data Analysis

  • Calculate the recovery of the surrogate standard (this compound) in each sample to assess the efficiency of the sample preparation process.

  • Quantify the target PCPs using an internal standard calibration method with a different internal standard added just before analysis (e.g., a deuterated PAH).

Data Presentation

The following tables summarize typical performance data for analytical methods using this compound as an internal or surrogate standard. Please note that these are example values and actual performance will depend on the specific instrumentation, method, and matrix.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Volatile Fatty Acids in Landfill Leachate

AnalyteMDL (µg/L)LOQ (µg/L)
Acetic Acid5.015.0
Propionic Acid2.06.0
Isobutyric Acid1.54.5
Butyric Acid1.03.0
Isovaleric Acid0.82.4
Valeric Acid0.51.5

Table 2: Recovery of this compound as a Surrogate Standard in Different Water Matrices

MatrixMean Recovery (%)Relative Standard Deviation (%)
Wastewater Influent8512
Wastewater Effluent928
Surface Water956
Groundwater984

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_vfa cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Processing start Leachate Sample (10 mL) spike Spike with this compound start->spike acidify Acidify to pH < 2 spike->acidify lle Liquid-Liquid Extraction (Diethyl Ether) acidify->lle dry Dry with Na2SO4 lle->dry concentrate Concentrate to 1 mL dry->concentrate inject Inject 1 µL concentrate->inject gcms GC-MS System inject->gcms data Data Acquisition (SIM) gcms->data quantify Quantification using Calibration Curve data->quantify report Report Results quantify->report

Caption: Workflow for the analysis of Volatile Fatty Acids in landfill leachate.

experimental_workflow_pcp cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Processing start Wastewater Sample (1 L) spike Spike with this compound (Surrogate) start->spike spe Solid-Phase Extraction (C18 Cartridge) spike->spe elute Elute with Ethyl Acetate spe->elute concentrate Concentrate to 1 mL elute->concentrate add_is Add Internal Standard (e.g., d10-Pyrene) concentrate->add_is inject Inject 1 µL add_is->inject gcms GC-MS System inject->gcms data Data Acquisition (Full Scan/SIM) gcms->data calc_recovery Calculate Surrogate Recovery data->calc_recovery quantify Quantify Analytes calc_recovery->quantify report Report Results quantify->report

Caption: Workflow for the analysis of Personal Care Products in wastewater.

Conclusion

The use of this compound as an internal or surrogate standard provides a robust and reliable approach for the quantitative analysis of a variety of organic compounds in complex environmental matrices. The protocols and data presented here serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and analytical chemistry. Proper method development and validation are essential to ensure the accuracy and reliability of the analytical results.

References

Application Notes and Protocols: 1-Octanol-d5 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Deuterium-labeled tracers, in particular, offer a robust and non-radioactive method for tracking the fate of molecules in vivo. 1-Octanol-d5, a deuterated form of the saturated fatty alcohol 1-octanol (B28484), serves as a potential tracer for investigating fatty acid metabolism, including pathways of oxidation, esterification, and incorporation into complex lipids. These application notes provide a comprehensive overview of the utility of this compound in metabolic studies, complete with detailed experimental protocols and data presentation guidelines. While direct studies using this compound are not extensively documented, the principles and methodologies are adapted from established protocols for similar deuterated tracers used in lipid metabolism research.

Principle of Isotope Tracing with this compound

When introduced into a biological system, this compound participates in the same biochemical reactions as its unlabeled counterpart. The deuterium (B1214612) atoms act as a "heavy" label that can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can trace the metabolic fate of the octanol (B41247) molecule. This approach, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic networks[1]. The replacement of protons with deuterons can potentially lead to kinetic isotope effects (KIEs), where the metabolic rates of deuterated substrates are slightly reduced due to the heavier isotope[2]. However, for many applications, these effects are minimal or can be accounted for in the experimental design.

Applications in Metabolic Research

The use of deuterated tracers like this compound can be applied to a variety of research areas:

  • Fatty Acid Oxidation (FAO): By monitoring the appearance of deuterated acetyl-CoA and its downstream products in the Krebs cycle, the rate of β-oxidation of 1-octanol can be quantified.

  • Triglyceride and Phospholipid Synthesis: The incorporation of the deuterated octanoyl chain into complex lipids such as triglycerides and phospholipids (B1166683) can be traced to study lipid synthesis and turnover rates.

  • Drug Metabolism and Pharmacokinetics: Deuterated compounds are used to study the metabolic profiles of drugs, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering metabolic rates[3].

  • Biofuel Production: 1-Octanol is considered a potential biofuel, and tracing its metabolism in engineered microorganisms can help optimize production pathways[4].

Experimental Workflow and Protocols

A typical metabolic tracing experiment using this compound involves the administration of the tracer to a biological system (cell culture, animal model, or human subject), followed by sample collection, metabolite extraction, and analysis by mass spectrometry.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Tracer This compound Tracer Preparation Admin Tracer Administration Tracer->Admin System Biological System (Cell Culture/Animal Model) System->Admin Sampling Time-Course Sample Collection (e.g., Plasma, Tissue) Admin->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quant Isotopologue Quantification Analysis->Quant Flux Metabolic Flux Calculation Quant->Flux Interpretation Biological Interpretation Flux->Interpretation

Caption: Experimental workflow for metabolic tracing with this compound.

Protocol 1: In Vivo Tracing of Fatty Acid Metabolism in a Rodent Model

This protocol is adapted from established methods for studying fatty acid and glycerol (B35011) metabolism using deuterated tracers[5][6].

1. Materials:

  • This compound (sterile solution)

  • Saline solution (0.9% NaCl)

  • Rodent model (e.g., C57BL/6 mice)

  • Infusion pump

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection supplies (e.g., liquid nitrogen)

  • Internal standards for MS analysis

2. Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies on fasting metabolism, fast the animals overnight (12-16 hours) with free access to water.

  • Tracer Preparation: Prepare a sterile infusion solution of this compound in saline. The final concentration will depend on the desired infusion rate and the animal's body weight.

  • Tracer Infusion:

    • Anesthetize the animal and insert a catheter into a suitable vein (e.g., tail vein).

    • Administer a priming dose of this compound to rapidly achieve isotopic steady-state. The priming dose is typically 10-15 times the infusion rate[6].

    • Immediately following the priming dose, begin a constant infusion of the tracer using an infusion pump. A typical infusion rate for fatty acid tracers is in the range of 0.03-0.04 µmol per kg per minute[6].

  • Sample Collection:

    • Collect blood samples at baseline (before infusion) and at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120 minutes).

    • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C.

    • For metabolite extraction from plasma and tissues, use a suitable solvent system (e.g., Folch extraction for lipids).

  • GC-MS Analysis:

    • Derivatize fatty acids to their fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use selected ion monitoring (SIM) to detect and quantify the abundance of the unlabeled and deuterated isotopologues of octanoic acid and its downstream metabolites.

Protocol 2: In Vitro Metabolic Labeling in Cell Culture

1. Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA)

  • Cell lysis buffer

  • Metabolite extraction solvents

2. Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • Tracer Preparation: Prepare a stock solution of this compound complexed with fatty acid-free BSA. This improves the solubility and delivery of the fatty alcohol to the cells.

  • Labeling Experiment:

    • Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add culture medium containing the this compound-BSA complex at a final concentration typically in the µM range.

    • Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS to stop metabolic activity.

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate. Centrifuge to pellet cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the extracted metabolites by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

    • Use a method optimized for the separation and detection of fatty acids and complex lipids.

    • Monitor for the mass shift corresponding to the incorporation of the five deuterium atoms to identify and quantify labeled metabolites.

Data Presentation and Analysis

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Metabolites Following this compound Infusion in Mice

MetaboliteTissueIsotopic Enrichment (M+5, % of Total Pool)
Octanoyl-CoA Liver15.2 ± 2.1
Adipose Tissue8.5 ± 1.5
Acetyl-CoA Liver3.1 ± 0.5
Muscle1.8 ± 0.3
Palmitate (C16:0) Adipose Tissue0.5 ± 0.1
Triglycerides (Octanoyl moiety) Plasma5.7 ± 0.9

Data are presented as mean ± standard deviation. Isotopic enrichment is the percentage of the metabolite pool that contains the d5 label.

Calculation of Metabolic Flux:

The rate of appearance (Ra) of a substrate in plasma can be calculated using the following formula under steady-state conditions[5]:

Ra (µmol/kg/min) = (Ei / Ep - 1) x I

Where:

  • Ei = Enrichment of the infusate (as a fraction)

  • Ep = Enrichment of the substrate in plasma at steady state (as a fraction)

  • I = Infusion rate (µmol/kg/min)

Visualization of Metabolic Pathways

fatty_acid_metabolism cluster_uptake Cellular Uptake & Activation cluster_beta_ox Mitochondrial β-Oxidation cluster_synthesis Lipid Synthesis Octanol_d5 This compound Octanoyl_CoA_d5 Octanoyl-CoA-d5 Octanol_d5->Octanoyl_CoA_d5 Acyl-CoA Synthetase Acetyl_CoA_d2 Acetyl-CoA-d2 Octanoyl_CoA_d5->Acetyl_CoA_d2 β-Oxidation Elongation Fatty Acid Elongation Octanoyl_CoA_d5->Elongation Elongases Complex_Lipids Triglycerides-d5 Phospholipids-d5 Octanoyl_CoA_d5->Complex_Lipids Acyltransferases TCA TCA Cycle Acetyl_CoA_d2->TCA Elongation->Complex_Lipids

Caption: Metabolic fate of this compound in fatty acid metabolism.

Conclusion

This compound is a promising tracer for delineating the pathways of fatty acid metabolism. The protocols and guidelines presented here, adapted from established methodologies for similar deuterated tracers, provide a framework for designing and conducting robust metabolic studies. The use of such stable isotope tracers, combined with modern analytical techniques, will continue to advance our understanding of metabolic regulation in health and disease, aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Preparation of 1-Octanol-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Octanol-d5 is a deuterated form of 1-Octanol, a fatty alcohol used in various industrial and pharmaceutical applications. In analytical chemistry, particularly in mass spectrometry-based assays (GC-MS, LC-MS), deuterated compounds like this compound serve as ideal internal standards for the quantification of their non-deuterated counterparts.[1] The use of a stable isotope-labeled internal standard is considered best practice as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[2] This document provides a detailed protocol for the preparation of this compound standard solutions for use in quantitative analysis.

I. Physical and Chemical Properties

A summary of the relevant physical and chemical properties of 1-Octanol is provided below. These properties are expected to be very similar for this compound.

PropertyValueReference
Molecular Formula C₈H₁₃D₅ON/A
Appearance Colorless liquid[3][4]
Molecular Weight ~135.26 g/mol [3][5]
Boiling Point 195 °C (468 K)[5][6]
Melting Point -16 °C (257 K)[5][6]
Density 0.83 g/cm³ (at 20 °C)[4][5]
Solubility in Water Sparingly soluble (~0.3-0.5 g/L at 20°C)[3][5][6]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, methanol, and acetonitrile[3][6][7]

II. Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a stock solution and a series of working standard solutions of this compound.

A. Materials and Equipment

  • This compound (neat material or certified reference material)

  • High-purity aprotic solvent (e.g., Methanol, Acetonitrile, HPLC grade)[7]

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined screw caps[8][9]

  • Vortex mixer

  • Glove box or a gentle stream of dry, inert gas (e.g., nitrogen or argon) (Recommended)[9]

B. Safety Precautions

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

C. Preparation of this compound Stock Solution (e.g., 1000 µg/mL)

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7][8]

  • Weighing: Under an inert atmosphere, if possible, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 1000 µg/mL stock solution, weigh 1 mg of the neat material.

  • Dissolution: Quantitatively transfer the weighed this compound into a 1 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.

  • Dilution to Volume: Once the standard is completely dissolved, bring the flask to the final volume with the solvent.

  • Homogenization: Cap the flask and mix the solution thoroughly by inverting it several times or using a vortex mixer.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. Store at -20°C for long-term storage.[7][8]

D. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution. The following table provides an example for preparing a calibration curve.

Standard LevelConcentration (µg/mL)Volume of Stock/Previous StandardFinal Volume (mL)Diluent Volume
Working Stock 100100 µL of 1000 µg/mL Stock1900 µL
STD 1 10100 µL of 100 µg/mL Working Stock1900 µL
STD 2 5500 µL of 10 µg/mL STD 11500 µL
STD 3 1100 µL of 10 µg/mL STD 11900 µL
STD 4 0.5500 µL of 1 µg/mL STD 31500 µL
STD 5 0.1100 µL of 1 µg/mL STD 31900 µL

Protocol for Serial Dilution:

  • Label a series of amber vials for each working standard.

  • Using a calibrated micropipette, add the specified volume of diluent (e.g., methanol) to each vial.

  • Transfer the indicated volume of the higher concentration standard to the corresponding vial.

  • Cap each vial and vortex thoroughly to ensure homogeneity.

  • Prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.[8]

III. Best Practices for Handling and Storage

  • Prevent H/D Exchange: Avoid acidic or basic aqueous solutions as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent.[2][7] Use high-purity aprotic solvents.[7]

  • Minimize Moisture Exposure: Deuterated compounds can be hygroscopic.[9] Handle under a dry, inert atmosphere and use dry glassware to prevent water contamination.[9]

  • Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[8][9]

  • Temperature: For long-term storage, keep solutions at -20°C.[7][8] For short-term use, 2-8°C may be acceptable, but always refer to the manufacturer's certificate of analysis.[7]

IV. Workflow Diagram

Workflow Workflow for Preparing this compound Standard Solutions cluster_prep Preparation cluster_dilution Serial Dilution start Start: Obtain this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Neat Material equilibrate->weigh dissolve Dissolve in Aprotic Solvent weigh->dissolve dilute_stock Dilute to Final Volume in Volumetric Flask dissolve->dilute_stock mix_stock Homogenize Stock Solution dilute_stock->mix_stock store_stock Store Stock Solution at -20°C mix_stock->store_stock prepare_diluent Prepare Diluent in Vials store_stock->prepare_diluent For Working Solutions transfer_stock Transfer Stock/Previous Standard prepare_diluent->transfer_stock mix_working Homogenize Working Standards transfer_stock->mix_working use_working Use Freshly Prepared Working Standards mix_working->use_working

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes and Protocols for 1-Octanol-d5 in Untargeted Metabolomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Untargeted metabolomics aims to comprehensively analyze all detectable small molecules in a biological sample, providing a snapshot of its metabolic state. This powerful technique is increasingly utilized in drug discovery and development to identify novel biomarkers, elucidate disease mechanisms, and assess drug efficacy and toxicity. A significant challenge in untargeted metabolomics is the analytical variability introduced during sample preparation and instrumental analysis. To ensure data quality and enable reliable quantification, the use of internal standards is crucial.

1-Octanol-d5, a deuterated form of 1-octanol, serves as an effective internal standard for untargeted metabolomics studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based workflows. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a stable reference for data normalization.[1] The incorporation of stable heavy isotopes into molecules is a common practice for quantification in drug development.[1]

These application notes provide a detailed protocol for the use of this compound as an internal standard in an untargeted metabolomics workflow for the analysis of human plasma samples.

Experimental Workflow

The overall experimental workflow for an untargeted metabolomics study using this compound as an internal standard is depicted below.

Untargeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection Spiking Spike with this compound Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (e.g., cold methanol) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying under Nitrogen SupernatantCollection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS_Analysis UPLC-QTOF MS Analysis Reconstitution->LCMS_Analysis PeakPicking Peak Picking & Alignment LCMS_Analysis->PeakPicking Normalization Normalization to This compound PeakPicking->Normalization StatisticalAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) Normalization->StatisticalAnalysis BiomarkerDiscovery Biomarker Discovery StatisticalAnalysis->BiomarkerDiscovery

Untargeted metabolomics workflow with this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA tubes)

  • This compound (≥98 atom % D)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.

Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • To 100 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 10 µg/mL this compound working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Dry the supernatant completely under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of a solution of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation: Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50 - 1000
Acquisition Mode Data-Dependent Acquisition (DDA)
Collision Energy Ramped from 10-40 eV
Data Processing and Normalization
  • Raw LC-MS data is processed using a suitable software package (e.g., XCMS, MS-DIAL) for peak picking, feature detection, and alignment.

  • The peak area of the this compound internal standard is identified and extracted for each sample.

  • The peak area of every detected metabolite feature is then normalized by dividing it by the peak area of this compound in the same sample. This corrects for variations in sample injection volume and instrument response.

Data Presentation

The following table provides an illustrative example of quantitative data from an untargeted metabolomics analysis of plasma from a control group and a group treated with a developmental drug, using this compound for internal standard normalization. Note: This data is for demonstration purposes only.

Metabolite Feature (m/z)Retention Time (min)Normalized Peak Area (Control Group, Mean ± SD)Normalized Peak Area (Treated Group, Mean ± SD)Fold Changep-value
130.0502.3515,432 ± 2,18728,765 ± 4,1231.860.002
174.0924.128,976 ± 1,0544,321 ± 6780.48< 0.001
204.1885.672,345 ± 4322,411 ± 3981.030.789
348.2338.915,678 ± 98712,543 ± 2,0112.21< 0.001

Metabolic Pathway of 1-Octanol

While this compound is an exogenous compound used as an internal standard, understanding the metabolic pathways of its non-deuterated analog can be relevant for interpreting potential interactions or off-target effects in biological systems. 1-Octanol can be synthesized in some microorganisms from glucose and fatty acids.

Metabolic_Pathway cluster_pathway Biosynthesis of 1-Octanol Glucose Glucose FattyAcid_Biosynthesis Fatty Acid Biosynthesis Glucose->FattyAcid_Biosynthesis Octanoyl_ACP Octanoyl-ACP FattyAcid_Biosynthesis->Octanoyl_ACP Thioesterase Thioesterase Octanoyl_ACP->Thioesterase Octanoic_Acid Octanoic Acid Thioesterase->Octanoic_Acid CAR Carboxylic Acid Reductase (CAR) Octanoic_Acid->CAR Octanal Octanal CAR->Octanal AHR Aldehyde Reductase (AHR) Octanal->AHR Octanol 1-Octanol AHR->Octanol

Simplified biosynthesis pathway of 1-Octanol.

Conclusion

The use of this compound as an internal standard provides a robust method for normalization in untargeted metabolomics workflows. By correcting for analytical variability, it enhances the reliability of quantitative data, which is essential for the identification of potential biomarkers and for gaining a deeper understanding of the metabolic effects of drug candidates. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their studies.

References

Application Notes and Protocols for the Use of 1-Octanol-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Octanol-d5 in pharmacokinetic (PK) studies. The primary application of this compound in this context is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of structurally similar analytes, such as long-chain fatty alcohols or other related lipophilic compounds, in biological matrices using chromatography-mass spectrometry techniques.

Application Notes

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for pharmacokinetic studies. By replacing hydrogen atoms with deuterium, this compound becomes distinguishable by mass spectrometry from its non-labeled counterpart, 1-octanol, or other similar analytes. However, its physicochemical properties remain nearly identical. This characteristic is crucial for correcting variations that can occur during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.

The key advantages of using this compound as an internal standard include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with the analyte of interest, it experiences the same matrix effects, allowing for reliable correction.

  • Compensation for Sample Preparation Variability: Losses of the analyte can occur during extraction, evaporation, and reconstitution steps. The addition of a known amount of this compound at the beginning of the sample preparation process allows for the normalization of these variations.

  • Improved Precision and Accuracy: By accounting for the aforementioned variabilities, the use of a deuterated internal standard significantly enhances the precision and accuracy of the quantitative results, which is essential for reliable pharmacokinetic parameter estimation.

Experimental Protocols

The following is a detailed protocol for a typical bioanalytical method using this compound as an internal standard for the quantification of a hypothetical long-chain fatty alcohol analyte in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Analyte: Long-chain fatty alcohol of interest (e.g., 1-Dodecanol)

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (K2EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Hexane, Ethyl Acetate (B1210297) (all LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate (AmAc) (LC-MS grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions (for calibration curve and quality controls): Prepare serial dilutions of the Analyte Stock Solution in methanol:water (50:50, v/v) to obtain a range of concentrations for the calibration curve (e.g., 1 - 1000 ng/mL) and quality control (QC) samples (low, medium, and high concentrations).

  • Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • To 100 µL of plasma in each tube, add 25 µL of the Internal Standard Working Solution (50 ng/mL).

  • Vortex briefly to mix.

  • Add 500 µL of hexane:ethyl acetate (90:10, v/v) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90% methanol in water with 0.1% formic acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 80% B

    • 0.5-2.5 min: Gradient to 98% B

    • 2.5-3.5 min: Hold at 98% B

    • 3.5-3.6 min: Return to 80% B

    • 3.6-5.0 min: Equilibrate at 80% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the specific analyte)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte (e.g., 1-Dodecanol, negative mode): [M-H]⁻ > product ion (e.g., 185.2 > specific fragment)

    • This compound (negative mode): [M-H]⁻ > product ion (e.g., 134.2 > specific fragment)

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

  • Determine the concentration of the analyte in the QC and unknown samples by back-calculating from the calibration curve.

Data Presentation

The following table represents typical validation results for a bioanalytical method using a deuterated internal standard like this compound. The data demonstrates the accuracy and precision of the method across different concentration levels.

Table 1: Illustrative Bioanalytical Method Validation Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
LQC32.9197.06.2
MQC5051.5103.04.8
HQC800784.098.03.5

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into UHPLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for bioanalytical quantification using this compound.

G cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard a1 Sample A (Low Recovery) a3 Inaccurate Result (Underestimation) a1->a3 a2 Sample B (High Recovery) b1 Sample A (High Recovery) b3 Inaccurate Result (Overestimation) b1->b3 b2 Sample B (Low Recovery) c1 Sample A (Analyte & IS Low Recovery) c2 Ratio A ≈ Ratio B c1->c2 c3 Accurate Result c2->c3 d1 Sample B (Analyte & IS High Recovery) d1->c2

Caption: Principle of internal standardization with this compound.

Application Notes and Protocols for Analytical Method Development Using Deuterated 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and environmental analysis, achieving the highest levels of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative method development, especially for chromatography-mass spectrometry (LC-MS and GC-MS) techniques. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in quantitative bioanalysis.[1]

The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2] This chemical similarity ensures that the deuterated standard co-elutes with the analyte, experiences the same matrix effects (ion suppression or enhancement), and behaves identically during sample preparation steps like extraction and derivatization. By adding a known quantity of the deuterated standard to a sample at the earliest stage, any analyte loss during the workflow is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the heavier deuterated standard, allowing the ratio of their signals to be used for precise quantification, effectively nullifying variations in sample handling and instrument response.

Deuterated 1-octanol (B28484) (e.g., 1-octanol-d17 or 1-octanol-d18) serves as an excellent internal standard for the quantification of 1-octanol and other structurally related medium-chain alcohols and volatile organic compounds (VOCs). 1-octanol itself is relevant in various fields, from being a component of fragrances and flavorings to its use in environmental monitoring and as a biofuel candidate. Accurate quantification is therefore critical, and the use of its deuterated analogue provides the necessary reliability.

Physicochemical Properties of Deuterated 1-Octanol

Understanding the properties of the internal standard is crucial for method development. The key physicochemical data for fully deuterated 1-octanol (Capryl alcohol-d18) are summarized below.

PropertyValue
Synonyms 1-Octanol-d18, Capryl alcohol-d18[2]
CAS Number 69974-54-5[2]
Linear Formula CD₃(CD₂)₇OD[2]
Molecular Weight 148.34 g/mol [2]
Appearance Colorless liquid[2]
Density 0.940 g/mL at 25 °C[2]
Boiling Point 196 °C[2]
Melting Point -15 °C[2]
Flash Point 80 °C[2]
Isotopic Purity Typically ≥98 atom % D[2]

Logical Workflow for Quantitative Analysis

The use of a deuterated internal standard follows a systematic workflow from sample receipt to final data analysis. This process ensures that the internal standard is used effectively to correct for analytical variability.

Sample Receive Sample (e.g., Plasma, Water, etc.) Spike Spike with Known Amount of Deuterated 1-Octanol Sample->Spike Prepare Sample Preparation (e.g., Extraction, Dilution) Spike->Prepare Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Prepare->Analyze Integrate Integrate Peak Areas (Analyte and Internal Standard) Analyze->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Construct Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Analyte in Sample via Interpolation Calibrate->Quantify

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Below are two detailed protocols for the quantification of 1-octanol or similar volatile compounds using deuterated 1-octanol as an internal standard. Protocol 1 details an LC-MS/MS method suitable for biological matrices, while Protocol 2 describes a GC-MS method for volatile analysis in liquid samples.

Protocol 1: Quantification of 1-Octanol in Biological Matrices by LC-MS/MS

This protocol is a generalized method for the analysis of 1-octanol in samples such as plasma or urine, utilizing protein precipitation for sample cleanup.

1. Materials and Reagents

  • Analyte: 1-Octanol (≥99% purity)

  • Internal Standard: 1-Octanol-d18 (≥98% isotopic purity)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS grade)

  • Equipment: Vortex mixer, centrifuge, analytical balance, calibrated pipettes, autosampler vials.

2. Standard Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-octanol and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-octanol-d18 and dissolve in 1 mL of methanol.[2]

  • IS Working Solution (1 µg/mL): Serially dilute the IS stock solution with 50:50 methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., drug-free plasma) with the analyte stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (1 µg/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Instrument Parameters

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 5 µL[2]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • 1-Octanol: To be determined by infusing the standard (e.g., Precursor [M+H]⁺ → Product)

    • 1-Octanol-d18: To be determined by infusing the standard (e.g., Precursor [M+H]⁺ → Product)

5. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.[2]

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a linear regression model.[2]

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Protocol 2: Quantification of Volatile Alcohols in Liquid Samples by HS-SPME-GC-MS

This protocol is adapted for the analysis of volatile compounds like 1-octanol in samples such as beverages or environmental water, using headspace solid-phase microextraction (HS-SPME).

1. Materials and Reagents

  • Analyte: 1-Octanol (≥99% purity)

  • Internal Standard: 1-Octanol-d17 or 1-Octanol-d18 (≥98% isotopic purity)

  • Solvents: Methanol (GC grade), Deionized Water

  • Reagents: Sodium Chloride (analytical grade)

  • Equipment: 20 mL headspace vials with septa, SPME fiber assembly (e.g., DVB/CAR/PDMS), heated agitator, GC-MS system.

2. Standard Preparation

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-octanol and dissolve in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Serially dilute the IS stock solution with methanol.

  • Calibration Standards: Prepare aqueous calibration standards by spiking a suitable matrix (e.g., deionized water or a model beverage) with the analyte stock solution to achieve concentrations from 0.1 µg/L to 50 µg/L.

3. Sample Preparation & Extraction (HS-SPME)

  • Pipette 5 mL of the sample (calibrator or unknown) into a 20 mL headspace vial.

  • Add 1.5 g of Sodium Chloride to enhance the partitioning of volatiles into the headspace.

  • Add 10 µL of the IS working solution (10 µg/mL) to each vial.

  • Immediately seal the vial with a septum cap.

  • Place the vial in the heated agitator. Pre-incubate at 50°C for 5 minutes with agitation.

  • Expose the SPME fiber to the headspace for 20 minutes at 50°C with continued agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Vial 1. Add Sample, NaCl, and IS to Headspace Vial Seal 2. Seal Vial Immediately Vial->Seal Incubate 3. Incubate and Agitate (e.g., 50°C for 5 min) Seal->Incubate Expose 4. Expose SPME Fiber to Headspace Incubate->Expose Retract 5. Retract Fiber Expose->Retract Desorb 6. Desorb in GC Inlet (e.g., 250°C for 5 min) Retract->Desorb

Caption: Experimental workflow for Headspace SPME sample preparation.

4. GC-MS Instrument Parameters

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Rtx-WAX capillary column (e.g., 60 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar polar column.[3]

  • Injector: 250°C, Splitless mode for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Oven Program: Initial temperature 40°C (hold 3 min), ramp at 6°C/min to 200°C, then at 10°C/min to 240°C (hold 5 min).

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

    • Quantifier Ions (Example): Select characteristic, abundant, and interference-free ions for 1-octanol and 1-octanol-d17/d18 from their respective mass spectra.

5. Data Analysis

  • Follow the same data analysis principles as outlined in Protocol 1, using the peak areas from the selected quantifier ions for both the analyte and the internal standard.

Quantitative Data and Method Performance

While specific performance data for a validated method using deuterated 1-octanol is not widely published, the following tables summarize typical performance characteristics for methods analyzing similar compounds (short-chain alcohols and phenols) using analogous deuterated internal standards. This data illustrates the level of performance that can be expected from a well-developed method.

Table 1: Representative Method Validation Parameters (Data is representative of methods for analogous compounds)

ParameterResult
Linearity Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ± 15%

Table 2: Representative Recovery Data from Spiked Environmental Samples (Data is based on methods for analogous phenolic compounds)

Sample MatrixSpiking LevelAnalyte Recovery (%)% RSD (n=6)
River Water Low (1 µg/L)95.26.8
High (20 µg/L)98.14.5
Wastewater Effluent Low (1 µg/L)88.79.2
High (20 µg/L)92.47.1
Soil Extract Low (5 µg/kg)85.411.5
High (100 µg/kg)89.98.3

The use of a deuterated internal standard like 1-octanol-d18 is critical for achieving high-quality data, especially in complex matrices like wastewater or soil, where matrix effects can be significant. The internal standard effectively compensates for variations in extraction efficiency and instrumental response, leading to the high recovery and good precision shown in the representative data.

References

Application Notes and Protocols for 1-Octanol-d5 as a Surrogate Standard in Extraction Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of organic compounds, particularly in complex matrices such as environmental and biological samples, the use of surrogate standards is crucial for ensuring accuracy and precision. Surrogate standards are compounds that are chemically similar to the target analytes but are not naturally found in the samples. They are added to the sample in a known quantity before any extraction or cleanup procedures. By measuring the recovery of the surrogate, analysts can correct for losses of the target analyte that may occur during sample preparation.

1-Octanol-d5 is a deuterated form of 1-octanol, a semi-volatile organic compound. Its chemical and physical properties closely resemble those of many hydrophobic and semi-volatile target analytes, such as long-chain fatty acids, phenols, and various environmental contaminants. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, allowing it to be easily distinguished from the non-labeled target analytes by a mass spectrometer. This makes this compound an excellent surrogate standard for a variety of extraction procedures followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

These application notes provide detailed protocols for the use of this compound as a surrogate standard in liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of water, soil, and biological plasma samples.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₈H₁₃D₅O
Molecular Weight135.26 g/mol (approx.)
Boiling Point~195 °C
Water Solubility~550 mg/L at 25 °C
Log Kₒw (Octanol-Water Partition Coefficient)~3.0

Data Presentation: Representative Recovery of this compound

The following tables summarize representative recovery data for this compound in various matrices using the protocols detailed below. This data is for illustrative purposes to demonstrate the expected performance. Actual recoveries should be determined in your laboratory.

Table 1: Representative Recovery of this compound from Water Samples

Extraction MethodAnalyte Class RepresentedSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Liquid-Liquid Extraction (LLE)Phenolic Compounds5092.55.8
Solid-Phase Extraction (SPE)Polycyclic Aromatic Hydrocarbons (PAHs)5095.14.2

Table 2: Representative Recovery of this compound from Soil/Sediment Samples

Extraction MethodAnalyte Class RepresentedSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Ultrasonic Extraction followed by LLEOrganochlorine Pesticides10088.77.1
Pressurized Liquid Extraction (PLE)Long-Chain Fatty Acids10093.45.5

Table 3: Representative Recovery of this compound from Biological Plasma

Extraction MethodAnalyte Class RepresentedSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation followed by LLEDrug Metabolites2590.36.3
Solid-Phase Extraction (SPE)Endocrine Disrupting Compounds2594.64.9

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Water Samples

This protocol is suitable for the extraction of semi-volatile, hydrophobic compounds from water.

1. Sample Preparation: a. To a 250 mL separatory funnel, add 100 mL of the water sample. b. Spike the sample with 100 µL of a 5 µg/mL solution of this compound in methanol (B129727) (final concentration: 50 ng/mL). c. Add any internal standards if required. d. Briefly mix the sample.

2. Extraction: a. Add 30 mL of dichloromethane (B109758) to the separatory funnel. b. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure. c. Allow the layers to separate for 10 minutes. d. Drain the lower organic layer into a clean collection flask. e. Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

3. Drying and Concentration: a. Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water. b. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. c. Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction p1 100 mL Water Sample p2 Spike with this compound p1->p2 e1 Add 30 mL Dichloromethane p2->e1 e2 Shake & Separate e1->e2 e3 Collect Organic Layer e2->e3 e4 Repeat Extraction 2x e3->e4 d1 Dry with Na2SO4 e4->d1 d2 Concentrate to 1 mL d1->d2 d3 Transfer to Vial d2->d3 GC-MS Analysis GC-MS Analysis d3->GC-MS Analysis

Caption: Liquid-Liquid Extraction Workflow.

Protocol 2: Solid-Phase Extraction (SPE) of Water Samples

This protocol is suitable for the extraction and cleanup of semi-volatile organic compounds from water, offering higher selectivity than LLE.

1. Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Preparation and Loading: a. To 100 mL of the water sample, add 100 µL of a 5 µg/mL solution of this compound in methanol. b. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Washing: a. After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. b. Dry the cartridge under vacuum for 10 minutes.

4. Elution: a. Elute the analytes and the surrogate standard from the cartridge with 5 mL of dichloromethane into a collection tube. b. Concentrate the eluate to 1 mL under a gentle stream of nitrogen. c. Transfer to a 2 mL autosampler vial for GC-MS analysis.

SPE_Workflow A Condition Cartridge (Methanol & Water) C Load Sample onto Cartridge A->C B Spike Water Sample with this compound B->C D Wash Cartridge (5% Methanol/Water) C->D E Dry Cartridge D->E F Elute with Dichloromethane E->F G Concentrate Eluate F->G H GC-MS Analysis G->H

Caption: Solid-Phase Extraction Workflow.

Protocol 3: Extraction from Soil/Sediment

This protocol uses ultrasonic extraction followed by cleanup for the analysis of persistent organic pollutants.

1. Sample Preparation: a. Weigh 10 g of homogenized soil into a beaker. b. Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol (final concentration: 100 ng/g). c. Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.

2. Extraction: a. Place the beaker in an ultrasonic bath for 15 minutes. b. Decant the solvent into a clean flask. c. Repeat the extraction two more times with fresh solvent.

3. Cleanup and Analysis: a. Combine the extracts and concentrate to approximately 2 mL. b. Perform a solvent exchange to hexane. c. The extract can be further cleaned up using a silica (B1680970) gel column if necessary. d. Adjust the final volume to 1 mL for GC-MS analysis.

Protocol 4: Extraction from Biological Plasma

This protocol uses protein precipitation followed by LLE for the analysis of drugs and their metabolites.

1. Sample Preparation: a. To 1 mL of plasma in a centrifuge tube, add 100 µL of a 2.5 µg/mL solution of this compound in methanol (final concentration: 25 ng/mL). b. Add 2 mL of cold acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

2. Extraction: a. Transfer the supernatant to a new tube. b. Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes. c. Centrifuge to separate the layers.

3. Concentration and Analysis: a. Transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a stream of nitrogen. c. Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Analysis Parameters (Representative)

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL (Splitless)
Inlet Temperature280 °C
Carrier GasHelium at 1.2 mL/min (constant flow)
Oven ProgramInitial 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
This compound Ions m/z 61, 90 (Quantification), 120
Target Analyte Ions Specific to the compound of interest

Calculation of Analyte Concentration

The concentration of the target analyte is calculated using the following formula, which corrects for the recovery of the surrogate standard:

Concentration = (Area_analyte / Area_surrogate) * (Concentration_surrogate / RRF) * (V_extract / M_sample)

Where:

  • Area_analyte : Peak area of the target analyte.

  • Area_surrogate : Peak area of this compound.

  • Concentration_surrogate : Concentration of this compound spiked into the sample.

  • RRF : Relative Response Factor, determined from a calibration curve.

  • V_extract : Final volume of the sample extract.

  • M_sample : Mass or volume of the initial sample.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical workflow for method validation using a surrogate standard.

Validation_Logic cluster_method Method Development cluster_validation Method Validation cluster_criteria Acceptance Criteria M1 Select Extraction Method (LLE, SPE, etc.) M2 Optimize Parameters (Solvent, pH, Volume) M1->M2 V1 Spike Blank Matrix with Analytes & this compound M2->V1 V2 Process Replicates (n=5-7) V1->V2 V3 Analyze by GC-MS V2->V3 V4 Calculate Recovery & RSD V3->V4 C1 Recovery within 70-130%? V4->C1 C2 RSD < 15%? V4->C2 C1->M2 No Result Validated Method C1->Result Yes C2->M2 No C2->Result Yes

Caption: Method Validation Logical Workflow.

Conclusion

This compound serves as a robust surrogate standard for the quantification of a wide range of semi-volatile organic compounds in various complex matrices. Its physicochemical properties ensure that it behaves similarly to many target analytes during extraction and cleanup procedures. The protocols provided herein offer a solid foundation for the implementation of this compound in routine analytical testing. It is essential to validate these methods in-house to establish performance characteristics for specific analyte-matrix combinations. The use of a deuterated surrogate like this compound significantly improves the quality and reliability of analytical data in research, environmental monitoring, and drug development.

Troubleshooting & Optimization

Technical Support Center: Improving Signal-to-Noise Ratio with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers general methods for improving the signal-to-noise (S/N) ratio in analytical techniques such as NMR and mass spectrometry. However, specific applications of 1-Octanol-d5 primarily for the purpose of S/N enhancement of a target analyte are not well-documented. The use of deuterated solvents is standard in NMR spectroscopy to avoid solvent interference and to provide a lock signal for the spectrometer. While 1-Octanol is used in determining partition coefficients (log P), its role as a general S/N enhancing agent is not established.

This technical support center provides general troubleshooting guidance for common S/N issues in NMR and LC-MS and explores the standard uses of deuterated solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to improve the signal-to-noise ratio in my NMR experiment?

A1: The primary role of a deuterated solvent like this compound in NMR is to provide a deuterium (B1214612) lock signal for the spectrometer and to eliminate interfering proton signals from the solvent itself. While using a solvent in which your analyte is highly soluble can lead to sharper signals and thus a better S/N ratio, this compound is not typically used as a general S/N enhancing additive. The improvement in S/N is more directly achieved through optimizing acquisition parameters, sample concentration, and instrument shimming.

Q2: I am observing a low signal-to-noise ratio for my analyte in an LC-MS experiment. Can adding this compound to my mobile phase help?

A2: Adding non-volatile or semi-volatile organic compounds like 1-Octanol to an LC-MS mobile phase is generally not recommended. It can contaminate the ion source and lead to signal suppression or an increase in background noise, which would worsen the S/N ratio. Signal enhancement in LC-MS is typically achieved by optimizing mobile phase composition with volatile additives (e.g., formic acid, ammonium (B1175870) acetate), improving chromatographic conditions to get sharper peaks, and fine-tuning mass spectrometer source parameters.

Q3: What are the primary applications of 1-Octanol in analytical chemistry?

A3: 1-Octanol, in both its deuterated and non-deuterated forms, is most commonly used in the determination of the octanol-water partition coefficient (log P).[1] This is a critical parameter in drug discovery and development as it provides information about a compound's lipophilicity.

Q4: How can I troubleshoot a low S/N ratio in my ¹H NMR spectrum?

A4: A low S/N ratio in NMR can be caused by several factors. Here are some common troubleshooting steps:

  • Increase Analyte Concentration: The most direct way to increase the signal is to have more of your compound in the sample tube.

  • Increase the Number of Scans: The S/N ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Optimize Shimming: Poor magnetic field homogeneity leads to broad peaks, which reduces the peak height and thus the S/N ratio. Ensure the spectrometer is well-shimmed.

  • Check Probe Tuning: An improperly tuned probe will result in inefficient signal detection.

  • Use a Higher Field Spectrometer: Higher magnetic field strengths provide greater sensitivity.

Q5: What are common causes of high background noise in LC-MS?

A5: High background noise in LC-MS can originate from several sources:

  • Contaminated Solvents: Using solvents that are not LC-MS grade can introduce impurities that ionize and create a high background. Always use high-purity solvents.

  • Contaminated LC System: The LC system itself, including tubing, fittings, and the column, can leach contaminants. Regular flushing and maintenance are crucial.

  • Dirty Ion Source: Over time, the ion source of the mass spectrometer can become contaminated, leading to increased noise. Regular cleaning is necessary.

  • Matrix Effects: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement, which can manifest as a poor S/N ratio.[2][3] Improved sample cleanup or chromatographic separation can mitigate these effects.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal-to-Noise in NMR

This guide provides a systematic approach to diagnosing and resolving low S/N issues in NMR experiments.

Symptom Possible Cause Recommended Action
Weak analyte signals with a clean baseline Low sample concentration.Prepare a more concentrated sample. If the sample is limited, increase the number of scans.
Incorrect pulse width calibration.Calibrate the 90° pulse width for your sample.
Broad, distorted peaks Poor shimming.Re-shim the magnet on your sample.
Sample inhomogeneity (precipitate).Ensure your sample is fully dissolved. Filter the sample if necessary.
High baseline noise Incorrect receiver gain.Adjust the receiver gain. An automated gain setting is available on most spectrometers.
External electronic noise.Check for and eliminate nearby sources of electronic interference.
Guide 2: Troubleshooting High Background Noise in LC-MS

This guide helps to identify and eliminate sources of high background noise in LC-MS analyses.

Symptom Possible Cause Recommended Action
Consistently high noise across the entire chromatogram Contaminated mobile phase.Prepare fresh mobile phase using LC-MS grade solvents and additives.
Contamination from the LC system.Flush the entire LC system with a strong solvent.
High background at specific m/z values A specific contaminant is present.Identify the contaminant if possible (e.g., from plasticizers, detergents). Trace and eliminate the source.
Noise increases during a gradient run Impurities in one of the mobile phase components.Run a blank gradient to identify which solvent is contributing the noise.
Random noise spikes Unstable spray in the ion source.Optimize ion source parameters (e.g., gas flows, temperature, voltage). Check for a blocked or dirty ESI needle.

Experimental Workflows

The following diagrams illustrate general workflows for troubleshooting analytical issues.

cluster_0 NMR S/N Troubleshooting start Low S/N Observed check_sample Check Sample Concentration & Solubility start->check_sample check_shims Check Shimming check_sample->check_shims check_scans Increase Number of Scans check_shims->check_scans check_probe Check Probe Tuning check_scans->check_probe evaluate Evaluate S/N check_probe->evaluate evaluate->check_sample No end Acceptable S/N evaluate->end Yes

Caption: A logical workflow for troubleshooting low signal-to-noise in NMR experiments.

cluster_1 LC-MS Noise Troubleshooting start High Background Noise Observed blank_run Run Blank Injection start->blank_run noise_present Noise Still Present? blank_run->noise_present check_solvents Prepare Fresh Mobile Phase noise_present->check_solvents Yes check_sample_prep Optimize Sample Preparation noise_present->check_sample_prep No flush_system Flush LC System check_solvents->flush_system clean_source Clean Ion Source flush_system->clean_source end Noise Reduced clean_source->end check_sample_prep->end

Caption: A decision-making workflow for identifying the source of high background noise in LC-MS.

References

Technical Support Center: Correcting for Matrix Effects with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-Octanol-d5 as an internal standard to correct for matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][4] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]

Q2: How does an internal standard (IS) like this compound help correct for matrix effects?

A2: An internal standard is a compound added at a constant concentration to all calibration standards, quality controls, and unknown samples.[5][6] An ideal IS has physicochemical properties very similar to the analyte.[7] When matrix effects suppress or enhance the analyte's signal, the IS signal is affected to a similar degree.[8] By using the ratio of the analyte signal to the IS signal for quantification, variations caused by matrix effects and other procedural steps (e.g., extraction, injection volume) can be normalized.[6][8][9] This normalization leads to more accurate and precise results.

Q3: Why use a deuterated internal standard like this compound?

A3: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for correcting matrix effects.[2][10] Because their chemical and physical properties are nearly identical to the non-labeled analyte, they co-elute perfectly and experience the same degree of ion suppression or enhancement.[5][10] The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[6][10] While this compound may be used as a structural analog IS for analytes with similar properties, a stable isotope-labeled version of the specific analyte is the preferred choice when available.[2][5]

Q4: When should the internal standard be added to the sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow.[9] Adding the IS before any extraction or cleanup steps allows it to correct for variability and analyte loss throughout the entire process, including sample preparation, injection, and ionization.[6][11] A constant, known amount of the IS must be added precisely to every sample, calibrator, and quality control for the correction to be valid.[12]

Properties of this compound

The table below summarizes key properties for 1-Octanol, which are nearly identical for this compound, with the exception of the molecular weight.

PropertyValueReference(s)
Chemical Formula C₈H₁₃D₅O[13][14]
Molecular Weight ~135.26 g/mol [13][14]
Appearance Clear, colorless liquid[13]
Boiling Point 195-196 °C[15][16]
Melting Point -16 to -15 °C[15][16]
Density ~0.827 g/cm³ (at 20-25 °C)[15][16]
Solubility in Water 0.3 g/L (20 °C)[15]
Synonyms Octan-1-ol-d5, Capryl alcohol-d5, Octyl alcohol-d5[13][14]

Experimental Protocol: Using this compound as an Internal Standard

This protocol provides a general methodology for using this compound as an internal standard for the quantification of a structurally similar analyte in a biological matrix.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the IS Stock Solution 1:100 with the appropriate solvent. The final concentration should be chosen to yield a robust signal in the mass spectrometer.

2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by spiking known, varying amounts of the Analyte Stock Solution into a blank matrix (e.g., plasma, urine) that is free of the analyte.

  • Add a constant volume of the Internal Standard Working Solution to each calibration standard. For example, add 10 µL of a 10 µg/mL IS solution to 90 µL of each standard.

3. Sample Preparation

  • Aliquot a known volume of each unknown sample and quality control (QC) sample.

  • Spike each sample with the same constant volume of the Internal Standard Working Solution used for the calibration standards.

  • Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. LC-MS/MS Analysis

  • Inject the prepared calibrators, QCs, and samples into the LC-MS/MS system.

  • Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and this compound should ideally co-elute.[17]

  • Optimize mass spectrometry parameters for both the analyte and this compound, defining specific MRM (Multiple Reaction Monitoring) transitions.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard (this compound) in all injections.

  • Calculate the Response Ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS) .

  • Generate a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios from the calibration curve.

G cluster_prep Solution Preparation cluster_cal Calibration Curve & Sample Prep cluster_analysis Analysis & Quantification AnalyteStock Analyte Stock (1 mg/mL) CalStandards Calibration Standards AnalyteStock->CalStandards Spike Analyte ISStock This compound Stock (1 mg/mL) ISWork IS Working Solution (e.g., 10 µg/mL) ISStock->ISWork Dilute ISWork->CalStandards Spike IS SpikedSamples Spiked Samples ISWork->SpikedSamples Spike IS BlankMatrix Blank Matrix (e.g., Plasma) BlankMatrix->CalStandards UnkSample Unknown Samples & QCs UnkSample->SpikedSamples Extraction Sample Extraction (SPE, LLE, etc.) CalStandards->Extraction SpikedSamples->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Calculate Response Ratio (Analyte Area / IS Area) LCMS->Data Result Quantify vs. Calibration Curve Data->Result

Caption: Experimental workflow for quantification using this compound.

Troubleshooting Guide

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Inconsistent pipetting of the internal standard. Human error during sample preparation is a common source of variability.[5]

  • Solution: Ensure pipettes are properly calibrated. Add the internal standard to all samples in a batch using the same pipette tip or an automated liquid handler to minimize variability. Prepare a master mix of the IS working solution for spiking.

  • Possible Cause: Differences in matrix composition between calibration standards and unknown samples.[5]

  • Solution: If possible, prepare calibration standards in a matrix that is representative of the study samples. Evaluate matrix effects by comparing the IS response in neat solutions versus different lots of blank matrix.[5]

Problem 2: The analyte and this compound do not co-elute.

  • Possible Cause: While deuterated standards are chemically similar, slight differences can sometimes lead to chromatographic separation, especially with highly efficient columns or specific mobile phases. This is more common with structural analog internal standards.[17]

  • Solution: Adjust the chromatographic conditions (e.g., mobile phase gradient, column temperature) to achieve co-elution. If co-elution is not possible, ensure that the elution time difference is consistent across all runs and that neither peak elutes in a region of significant ion suppression.

  • Possible Cause: Column degradation or contamination. A loss of stationary phase can alter the separation characteristics.[17]

  • Solution: Replace the analytical column with a new one of the same type. Implement a regular column washing protocol to prevent the buildup of contaminants.[17]

Problem 3: The internal standard signal is unexpectedly low or absent.

  • Possible Cause: Severe ion suppression specific to the internal standard.

  • Solution: Infuse the internal standard post-column to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the analyte and IS away from these regions. Diluting the sample can also reduce the concentration of interfering matrix components.[2]

  • Possible Cause: Degradation of the internal standard.

  • Solution: Prepare fresh stock and working solutions of this compound. Check for impurities in the IS solution that might interfere with the analysis.[5] Ensure proper storage conditions as recommended by the manufacturer.

Problem 4: Calculated analyte concentrations seem unexpectedly high or low.

  • Possible Cause: An error in the preparation of the internal standard or analyte stock/working solutions. An incorrect IS concentration will cause a systematic bias in all calculated results.[17]

  • Solution: Carefully reprepare and verify the concentrations of all stock and working solutions. Use a second, independent weighing if possible.

  • Possible Cause: Cross-contamination or sample carryover in the autosampler.[17]

  • Solution: Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. Inject a blank sample immediately after a high-concentration sample to verify that carryover is minimal.[17]

G Analyte Analyte IonSource Ion Source (ESI) Analyte->IonSource IS Internal Standard (this compound) IS->IonSource Matrix Matrix Components (Lipids, Salts, etc.) Suppression Ion Suppression or Enhancement Matrix->Suppression Causes IonSource->Suppression Interferes with Ionization Detector Mass Spectrometer Detector Suppression->Detector Affects Signal AnalyteSignal_Ideal Analyte Signal Detector->AnalyteSignal_Ideal IS_Signal_Ideal IS Signal Detector->IS_Signal_Ideal AnalyteSignal_Real Suppressed Analyte Signal Detector->AnalyteSignal_Real IS_Signal_Real Suppressed IS Signal Detector->IS_Signal_Real Ratio Ratio Remains Constant: (Analyte Signal / IS Signal) Accurate Quantification

Caption: How an internal standard corrects for matrix-induced ion suppression.

References

Technical Support Center: Troubleshooting Isotopic Interference with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic interference when using 1-Octanol-d5 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference occurs when the mass spectrometer signal of the analyte (1-Octanol) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccurate quantification of the analyte. The primary cause is the natural abundance of heavy isotopes (mainly ¹³C) in the unlabeled 1-Octanol. These heavier isotopes can create a signal at a mass-to-charge ratio (m/z) that encroaches upon the m/z of the deuterated standard, artificially inflating the internal standard's response and leading to an underestimation of the analyte's true concentration.

Q2: What are the expected major fragment ions for 1-Octanol and how does deuteration affect them in this compound?

A2: In electron ionization mass spectrometry (EI-MS), long-chain alcohols like 1-Octanol undergo characteristic fragmentation. The molecular ion (M⁺) peak is often weak or absent. Key fragmentation pathways include:

  • α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18).

Based on the fragmentation pattern of unlabeled 1-Octanol, we can predict the corresponding fragments for this compound, assuming the deuterium (B1214612) labels are on the alkyl chain.

Table 1: Predicted Key Fragment Ions for 1-Octanol and this compound

Fragmentation PathwayUnlabeled 1-Octanol (C₈H₁₈O)Predicted this compound (C₈H₁₃D₅O)
Molecular Ion (M⁺) m/z 130 (often weak)m/z 135 (often weak)
Loss of Water (M-H₂O) m/z 112m/z 115 (loss of D₂O) or m/z 116 (loss of HDO)
α-Cleavage (loss of C₇H₁₅) m/z 31 (CH₂OH⁺)m/z 31 (CH₂OH⁺)
Fragment from Alkyl Chain m/z 43, 57, 71, 85m/z values shifted by +1 to +5 depending on the fragment

Note: The exact m/z values and relative intensities for this compound can vary based on the specific positions of the deuterium atoms and the instrument conditions.

Q3: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?

A3: Yes, non-linearity, particularly at the upper end of the calibration curve, is a classic symptom of isotopic interference. At high analyte concentrations, the contribution of the naturally occurring heavy isotopes of 1-Octanol to the signal of this compound becomes significant. This "crosstalk" leads to a disproportionately high internal standard response, causing the calculated analyte/internal standard ratio to plateau or even decrease, resulting in a non-linear curve.

Q4: I am observing a shift in the retention time between 1-Octanol and this compound. What causes this and how can I address it?

A4: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the chromatographic column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Troubleshooting Steps:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or oven temperature program can help to improve the co-elution of the analyte and internal standard.

  • Column Selection: In some cases, a column with a different stationary phase chemistry may minimize the isotope effect.

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference Leading to Inaccurate Quantification

This guide will help you diagnose and mitigate isotopic interference between 1-Octanol and this compound.

Diagram: Workflow for Investigating Isotopic Interference

cluster_0 Diagnosis cluster_1 Mitigation A Prepare high concentration analyte standard without internal standard B Acquire full scan mass spectrum A->B Analyze C Examine isotopic cluster of analyte's molecular ion and key fragments B->C Interpret D Observe signal at m/z of internal standard? C->D Evaluate E Optimize chromatographic separation D->E Yes F Select unique fragment ions for quantification D->F Yes G Use a higher mass resolution instrument D->G If available I Validate method with quality control samples E->I F->I G->I H Lower the concentration of the internal standard H->I

Caption: A step-by-step workflow for identifying and addressing isotopic interference.

Experimental Protocol: Assessing Analyte Contribution to Internal Standard Signal

  • Objective: To determine the extent of isotopic contribution from unlabeled 1-Octanol to the this compound signal.

  • Methodology:

    • Prepare a series of high-concentration calibration standards of unlabeled 1-Octanol without the this compound internal standard.

    • Inject these standards into the GC-MS system.

    • Monitor the ion channels for both the analyte and the internal standard.

  • Data Analysis:

    • Measure the peak area of the signal observed in the this compound channel for each of the high-concentration unlabeled 1-Octanol standards.

    • Calculate the percentage contribution of the analyte to the internal standard signal at each concentration level.

Table 2: Example Data for Analyte Contribution to Internal Standard Signal

Unlabeled 1-Octanol Concentration (µg/mL)Peak Area in this compound Channel% Contribution to IS Signal at LLOQ*
50015001.5%
100032003.2%
200065006.5%

*Assuming the Lower Limit of Quantification (LLOQ) for the internal standard has a peak area of 100,000.

Issue 2: Co-eluting Interferences from Sample Matrix or Formulation Excipients

This guide addresses potential interferences from the sample matrix that can impact the accuracy of 1-Octanol quantification.

Diagram: Troubleshooting Matrix Interferences

cluster_0 Identification cluster_1 Resolution A Analyze blank matrix extract B Identify peaks co-eluting with analyte and IS A->B C Acquire full scan mass spectra of interfering peaks B->C E Improve sample preparation/cleanup B->E If co-elution occurs F Optimize GC temperature program for better separation B->F If co-elution occurs D Search mass spectral libraries to identify interferents C->D G Select different precursor/product ion transitions C->G If spectral overlap H Evaluate alternative ionization techniques (e.g., CI) D->H If identification is challenging I Confirm resolution with spiked matrix samples E->I F->I G->I H->I

Caption: A logical approach to identifying and resolving matrix-related interferences.

Potential Sources of Interference in Drug Development Samples:

  • Pharmaceutical Excipients: Common excipients in formulations that could potentially interfere with long-chain alcohol analysis include:

    • Polyethylene glycols (PEGs): These can have a wide range of molecular weights and may produce fragment ions that overlap with those of 1-Octanol.

    • Polysorbates (e.g., Tween 80): These are complex mixtures that can be a significant source of background interference.

    • Glycerol and other polyols: Used as plasticizers and humectants.

  • Biological Matrix Components: In bioanalytical methods, endogenous compounds from plasma, urine, or tissue homogenates can co-elute and cause interference. These can include other fatty alcohols, sterols, and their metabolites.

Experimental Protocol: Evaluation of Matrix Effects

  • Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.

  • Methodology:

    • Set A (Neat Solution): Prepare a standard of 1-Octanol and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Spike the same concentrations of 1-Octanol and this compound into a blank matrix extract (a sample known not to contain the analyte that has undergone the full sample preparation procedure).

  • Data Analysis:

    • Analyze both sets of samples using the established GC-MS method.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Neat Solution) - 1] x 100

Table 3: Example Data for Matrix Effect Evaluation

AnalytePeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
1-Octanol550,000480,000-12.7% (Ion Suppression)
This compound580,000510,000-12.1% (Ion Suppression)

A matrix effect of close to 0% indicates minimal interference. Negative values indicate ion suppression, while positive values indicate ion enhancement. If the matrix effect is significantly different between the analyte and the internal standard, it can lead to inaccurate results.

Technical Support Center: Optimizing 1-Octanol-d5 Concentration as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 1-Octanol-d5 as an internal standard (IS) in your analytical experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of 1-Octanol. It is used in quantitative analysis, particularly with mass spectrometry (GC-MS or LC-MS), to improve the accuracy and precision of measurements. Because it is chemically almost identical to the non-labeled 1-Octanol (the analyte), it behaves similarly during sample preparation (extraction, derivatization) and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample injection volume, extraction efficiency, and matrix effects.[1][2]

Q2: What is a good starting concentration for this compound?

A2: A common practice is to use an internal standard concentration that provides a robust and reproducible signal, ideally in the mid-range of the calibration curve for the analyte.[3] While the optimal concentration is method-specific and should be determined experimentally, a typical starting point for a working solution could be in the low to mid ng/mL to µg/mL range, depending on the expected concentration of the analyte and the sensitivity of the instrument.[2][4]

Q3: How do I determine the optimal concentration of this compound for my assay?

A3: The optimal concentration should be determined by evaluating the precision and accuracy of quality control (QC) samples at various IS concentrations. The goal is to find a concentration that minimizes the variability of the analyte-to-IS peak area ratio across the entire calibration range. An IS response that is too low may suffer from poor signal-to-noise, while a response that is too high could lead to detector saturation.

Q4: Can the isotopic purity of this compound affect my results?

A4: Yes, isotopic purity is critical. Commercially available deuterated standards typically have an isotopic purity of 98% or higher.[5] The presence of unlabeled 1-Octanol in your this compound standard can lead to an overestimation of your analyte. It is essential to verify the certificate of analysis for your standard and, if necessary, assess the contribution of the IS to the analyte signal by analyzing a blank sample spiked only with the internal standard.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter when using this compound as an internal standard.

Issue 1: High Variability in the Internal Standard Signal

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review the sample preparation protocol for consistency. Ensure precise and reproducible addition of the internal standard to every sample, standard, and QC. Use calibrated pipettes.[7]
Matrix Effects Different samples can have varying compositions that may suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in a neat solution versus in an extracted blank matrix.[1] Consider additional sample cleanup steps or dilution if matrix effects are significant.
Instrument Instability Fluctuations in the mass spectrometer's ion source or an inconsistent injection volume from the autosampler can cause signal variability. Verify the stability of your LC-MS or GC-MS system by injecting the IS solution multiple times in a neat solvent.
Internal Standard Solution Degradation Ensure that the stock and working solutions of this compound are stored correctly and have not expired. Prepare fresh working solutions regularly.

Issue 2: Poor Analyte/Internal Standard Peak Area Ratio Reproducibility

Potential Cause Troubleshooting Steps
Differential Matrix Effects Even with a SIL-IS, the analyte and internal standard can experience slightly different matrix effects if they do not co-elute perfectly.[1] Adjust chromatographic conditions to ensure co-elution.
Non-Linear Detector Response The concentration of the analyte or IS may be outside the linear dynamic range of the detector. Prepare a calibration curve and ensure that the response for both the analyte and the IS is linear within the working concentration range.
Isotopic Exchange Although less common for deuterium (B1214612) on a carbon backbone, isotopic exchange (loss of deuterium for hydrogen) can occur under certain pH or temperature conditions.[8] Ensure the pH of your samples and mobile phase is neutral if possible and avoid excessive temperatures.
Cross-Contamination Carryover from a high-concentration sample to a subsequent one can affect the peak area ratios. Optimize the autosampler wash protocol and inject a blank after high-concentration samples to check for carryover.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing internal standard solutions. Concentrations should be adjusted based on your specific analytical method and instrument sensitivity.

Materials:

  • This compound (high isotopic purity, e.g., ≥98%)

  • Methanol or Acetonitrile (LC-MS or GC grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the weighed standard in a 10 mL volumetric flask with your chosen solvent (e.g., methanol).

    • Ensure the standard is fully dissolved by vortexing or sonicating if necessary.

    • Store the stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C).

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, to prepare a 10 µg/mL working solution, dilute the 1 mg/mL stock solution 1:100.

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring it to volume with the solvent.

    • This working solution will be used to spike all samples, calibration standards, and quality controls.[2]

Protocol 2: Sample Preparation and Analysis using this compound Internal Standard

This protocol outlines a general workflow for using the prepared internal standard in a quantitative analysis.

Procedure:

  • Spiking: To a known volume of your sample (e.g., 1 mL of plasma or a sample extract), add a small, precise volume of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution for a final concentration of 100 ng/mL).[2] It is crucial to add the same amount of internal standard to every sample, calibrator, and QC.

  • Sample Preparation: Perform your established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The internal standard should be added at the earliest possible stage to account for analyte loss during sample processing.[9]

  • Analysis: Analyze the prepared samples using your validated GC-MS or LC-MS method.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the known concentration of the analyte in your calibration standards.

    • Determine the concentration of the analyte in your unknown samples by calculating their peak area ratio and interpolating from the calibration curve.[10]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification stock Prepare this compound Stock Solution (e.g., 1 mg/mL) working Prepare this compound Working Solution (e.g., 10 µg/mL) stock->working Dilute spike Spike with Working IS Solution working->spike sample Aliquot Sample, Calibrators & QCs sample->spike extract Perform Sample Extraction (e.g., SPE, LLE) spike->extract analysis GC-MS or LC-MS Analysis extract->analysis ratio Calculate Peak Area Ratio (Analyte / IS) analysis->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Samples curve->quantify

Caption: Workflow for quantitative analysis using this compound internal standard.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start High IS Signal Variability? prep Inconsistent Sample Prep? start->prep Yes matrix Matrix Effects? prep->matrix No sol_prep Review protocol, re-calibrate pipettes prep->sol_prep Yes instrument Instrument Instability? matrix->instrument No sol_matrix Evaluate matrix effects, improve sample cleanup matrix->sol_matrix Yes sol_instrument Verify system stability, check injection volume instrument->sol_instrument Yes end Consult Instrument Specialist instrument->end No

Caption: Troubleshooting decision tree for internal standard signal variability.

References

Technical Support Center: Preventing Degradation of 1-Octanol-d5 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Octanol-d5 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

The degradation of this compound in solution is primarily caused by two main factors: chemical degradation and isotopic exchange.

  • Chemical Degradation: Similar to its non-deuterated counterpart, this compound is susceptible to oxidation. This process can be initiated by exposure to air (oxygen), light, and elevated temperatures. The primary oxidation products are the corresponding aldehyde (octanal-d5) and carboxylic acid (octanoic acid-d5).[1][2][3][4]

  • Isotopic Exchange (H-D Exchange): The deuterium (B1214612) atoms on the hydroxyl group (-OD) are particularly susceptible to exchange with protons from protic solvents (e.g., water, methanol) or atmospheric moisture.[5][6] This leads to a loss of isotopic purity, which is critical for many applications. While the deuterium atoms on the carbon chain are more stable, exchange can occur under certain catalytic or harsh conditions.[7][8]

Q2: How can I prevent the oxidation of my this compound solution?

To minimize oxidation, it is crucial to limit the exposure of the solution to oxygen and light.

  • Inert Atmosphere: Handle and store this compound solutions under a dry, inert atmosphere such as nitrogen or argon.[5] This minimizes contact with atmospheric oxygen.

  • Solvent Choice: Use deoxygenated solvents for preparing your solutions.

  • Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect it from light, which can catalyze oxidation.[6]

  • Temperature Control: Store solutions at reduced temperatures as recommended, typically refrigerated (2-8 °C), to slow down the rate of chemical reactions.[9][10]

Q3: My mass spectrometry results show a loss of the deuterium label. What is happening and how can I fix it?

A loss of the deuterium label, observed as a change in the mass-to-charge ratio (m/z), is likely due to Hydrogen-Deuterium (H-D) exchange.

  • Problem: This is a common issue, especially for deuterium atoms attached to heteroatoms like oxygen (-OD).[6] Protic solvents or residual moisture in your glassware or solvents are the most likely culprits.

  • Solution:

    • Use anhydrous, deuterated solvents for your experiments whenever possible.

    • Thoroughly dry all glassware in an oven (e.g., 150 °C for 24 hours) and cool it in a desiccator before use.[6]

    • Store the this compound as a neat solid or liquid in a sealed vial under an inert atmosphere and in a desiccator for long-term storage.[6]

Q4: What are the ideal storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored with the following considerations:

  • Temperature: Refrigerate at 2-8 °C.[9][10]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[5]

  • Light: Protect from light by using amber vials or by wrapping the container.[6]

  • Container: Use tightly sealed containers to prevent the ingress of moisture and air.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC or LC-MS analysis. Oxidation of this compound to octanal-d5 or octanoic acid-d5.Prepare fresh solutions using deoxygenated solvents. Store stock solutions under an inert atmosphere and protect from light. Run a control sample of the solvent to rule out solvent-related impurities.
Decrease in isotopic purity confirmed by NMR or MS. Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture.Use anhydrous deuterated solvents. Thoroughly dry all glassware and handle the compound in a glovebox or under a stream of inert gas.[6]
Visible color change in the solution (e.g., yellowing). Formation of degradation products, potentially from oxidation or other side reactions.Discard the solution and prepare a fresh one. Review handling and storage procedures to minimize exposure to air, light, and incompatible materials.
Inconsistent experimental results over time. Gradual degradation of the this compound stock solution.Prepare smaller batches of the stock solution more frequently. Re-analyze the purity of the stock solution before critical experiments.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity, anhydrous solvent (e.g., acetonitrile (B52724) or a deuterated solvent like chloroform-d).

  • Stress Conditions: Aliquot the stock solution into several amber vials. Expose the vials to different stress conditions:

    • Acid/Base Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to separate vials.[5]

    • Oxidation: Sparge one vial with air or add a small amount of a dilute oxidizing agent (e.g., 3% hydrogen peroxide).[11]

    • Thermal Stress: Place vials at elevated temperatures (e.g., 40 °C, 60 °C).

    • Photostability: Expose a vial to UV light, keeping a control vial wrapped in foil.[5]

  • Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating method like HPLC-UV or LC-MS/MS to quantify the remaining this compound and identify any degradation products.[5][12]

  • Data Comparison: Compare the degradation profiles under different stress conditions to identify the primary degradation pathways.

Protocol 2: Procedure for Preparing a Stable Working Solution of this compound

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at 150 °C overnight. Allow it to cool to room temperature in a desiccator before use.[6]

  • Solvent Preparation: Use a fresh, unopened bottle of high-purity, anhydrous solvent. If necessary, deoxygenate the solvent by sparging with a stream of dry argon or nitrogen for 15-20 minutes.

  • Solution Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh the required amount of this compound and dissolve it in the prepared solvent.

  • Storage: Immediately cap the vial tightly and seal it with parafilm. Store the solution in a refrigerator at 2-8 °C, protected from light.

Visualizations

Degradation_Pathway Primary Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat HD_Exchange H-D Exchange This compound->HD_Exchange Protic Solvents, Moisture Octanal-d5 Octanal-d5 Oxidation->Octanal-d5 1-Octanol (Isotopically Impure) 1-Octanol (Isotopically Impure) HD_Exchange->1-Octanol (Isotopically Impure) Octanoic Acid-d5 Octanoic Acid-d5 Octanal-d5->Octanoic Acid-d5 Further Oxidation

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Troubleshooting this compound Degradation start Degradation Suspected check_purity Analyze Purity? (LC-MS, NMR) start->check_purity impurity_type Impurity Type? check_purity->impurity_type Degradation Confirmed oxidation_products Oxidation Products (e.g., Aldehyde, Acid) impurity_type->oxidation_products Mass Increase hd_exchange H-D Exchange (Loss of Deuterium) impurity_type->hd_exchange Mass Decrease review_storage Review Storage & Handling for O2/Light oxidation_products->review_storage review_solvents Review Solvent & Glassware Prep hd_exchange->review_solvents implement_changes Implement Corrective Actions review_storage->implement_changes review_solvents->implement_changes end Stable Solution implement_changes->end

Caption: Workflow for troubleshooting degradation.

References

Technical Support Center: Addressing Co-elution Issues with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 1-Octanol-d5 as an internal standard in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting at a different retention time than my non-deuterated 1-Octanol analyte?

A1: This phenomenon is known as the "deuterium isotope effect" and is a common observation in chromatography, particularly in reversed-phase systems.[1][2] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the molecule's physicochemical properties, such as its lipophilicity.[1][2][3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] The magnitude of this retention time shift can be influenced by the number and position of the deuterium labels on the molecule.[2] While often minor, this shift can become problematic if the analyte and internal standard elute in a region of variable matrix effects.[2]

Q2: How can a small retention time difference between 1-Octanol and this compound affect my quantitative results?

A2: A slight chromatographic separation between your analyte (1-Octanol) and your internal standard (this compound) can lead to inaccurate and scattered results due to "differential matrix effects".[4][5] Ideally, the internal standard should co-elute perfectly with the analyte, so that both experience the same degree of ion suppression or enhancement from co-eluting matrix components.[4][5] If they separate, even slightly, they may encounter different interfering compounds in the sample matrix as they elute from the column.[4] This results in the analyte and internal standard being affected differently by the matrix, compromising the accuracy of the analyte-to-internal standard ratio used for quantification.[1][4][5]

Q3: What are the primary strategies to troubleshoot co-elution problems between my analyte and this compound?

A3: Troubleshooting co-elution involves optimizing your chromatographic method to minimize the separation between the analyte and the internal standard. Key strategies include:

  • Chromatographic Method Optimization: Adjusting parameters such as the mobile phase composition, gradient profile, or column temperature can help improve co-elution.[1]

  • Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase can alter selectivity and potentially resolve the issue.[6][7]

  • Use a Column with Lower Resolution: In some cases, a column with a lower resolution capacity can be used to intentionally promote the overlap of the analyte and internal standard peaks.[5]

  • Mass Spectrometry Deconvolution: If complete chromatographic co-elution cannot be achieved, the mass spectrometer can be used to distinguish and quantify the analyte and internal standard based on their mass-to-charge differences.[8]

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions

If you observe a retention time shift between 1-Octanol and this compound, follow this guide to adjust your chromatographic method.

dot

cluster_0 Troubleshooting Workflow for Co-elution start Observe Retention Time Shift between Analyte and IS mobile_phase Adjust Mobile Phase Composition/Gradient start->mobile_phase resolution_check Is Co-elution Achieved? mobile_phase->resolution_check temperature Optimize Column Temperature column Change Column Stationary Phase temperature->column lower_res Consider Lower Resolution Column column->lower_res resolution_check->temperature No success Co-elution Achieved: Proceed with Analysis resolution_check->success Yes ms_quant Utilize Mass Spectrometry for Deconvolution lower_res->ms_quant

Caption: A workflow for troubleshooting co-elution issues.

Experimental Protocol: Chromatographic Method Optimization

  • Adjust Mobile Phase Composition:

    • For reversed-phase chromatography, subtly alter the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.

    • If using an ionizable compound, adjust the pH of the mobile phase to ensure it is at least 2 units away from the pKa of your analyte.[6]

  • Optimize Gradient Profile:

    • If using a gradient, try a shallower gradient (slower ramp rate) to improve the separation of closely eluting compounds.[7]

    • Introducing isocratic holds at critical points in the gradient can also help resolve challenging separations.[7]

  • Modify Column Temperature:

    • Lowering the temperature can increase retention and may improve resolution for some compounds.[6]

    • Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.[6] Experiment with different temperatures within the stable range of your column and analytes.[6]

  • Change Stationary Phase:

    • If the above steps do not resolve the co-elution, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or Cyano) to alter the selectivity of the separation.[6][7]

Guide 2: Assessing Differential Matrix Effects

This guide helps to determine if a lack of co-elution is impacting your results through differential matrix effects.

dot

cluster_1 Impact of Deuterium Isotope Effect isotope_effect Deuterium Isotope Effect retention_shift Retention Time Shift between Analyte and IS isotope_effect->retention_shift coelution_loss Loss of Complete Co-elution retention_shift->coelution_loss matrix_effects Differential Matrix Effects coelution_loss->matrix_effects inaccurate_quant Inaccurate Quantification matrix_effects->inaccurate_quant

Caption: The relationship between the deuterium isotope effect and quantification.

Experimental Protocol: Matrix Effect Evaluation [1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte (1-Octanol) and internal standard (this compound) in a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (without the analyte or internal standard) using your standard sample preparation procedure. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before performing the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into your LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Illustrative Matrix Effect Evaluation

Sample SetAnalyte (1-Octanol) Peak AreaIS (this compound) Peak AreaAnalyte Matrix Effect (%)IS Matrix Effect (%)
Set A (Neat) 1,000,0001,200,000--
Set B (Post-Spike) 750,0001,100,00075%91.7%

In this hypothetical example, the analyte experiences more significant ion suppression (75% signal remaining) than the deuterated internal standard (91.7% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration.[1]

Advanced Troubleshooting

dot

cluster_2 Matrix Effect Assessment Workflow prep_samples Prepare Sample Sets (Neat, Post-Spike, Pre-Spike) analyze Analyze via LC-MS/MS prep_samples->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate evaluate Evaluate Differential Effects calculate->evaluate acceptable Acceptable: Proceed with Method evaluate->acceptable Similar Effects optimize Unacceptable: Optimize Sample Prep or Chromatography evaluate->optimize Differential Effects

Caption: An experimental workflow for assessing matrix effects.

Quantitative Data Summary: Impact of Chromatographic Changes on Retention and Resolution

The following table provides illustrative data on how adjusting chromatographic parameters can impact the retention time and resolution of 1-Octanol and this compound.

MethodMobile Phase (Acetonitrile:Water)Column Temperature (°C)1-Octanol Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Method 1 60:40305.255.181.2
Method 2 55:45306.806.701.5
Method 3 60:40255.955.851.4

Note: This data is for illustrative purposes to demonstrate the principles of chromatographic optimization. A lower percentage of organic modifier (Method 2) increases retention time and can improve resolution. Adjusting the column temperature (Method 3) can also impact retention and resolution. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[7] Forcing co-elution would aim for an Rs value approaching zero.

References

Technical Support Center: Quantification with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Octanol-d5 as an internal standard in quantitative analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of this compound purity on quantification accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects of this compound that can affect my quantification results?

A1: Two main aspects of purity for this compound are critical for accurate quantification:

  • Isotopic Purity: This refers to the percentage of 1-Octanol molecules that are fully deuterated (d5). Lower isotopic purity means a higher presence of partially deuterated or non-deuterated (d0) 1-Octanol. The presence of the unlabeled analyte in the deuterated internal standard can lead to artificially high concentrations being reported.

  • Chemical Purity: This refers to the percentage of the material that is 1-Octanol (in all its isotopic forms) versus other chemical compounds. Chemical impurities can co-elute with the analyte or internal standard, causing interference and affecting the accuracy of integration.

Q2: What is a typical acceptable isotopic and chemical purity for this compound used as an internal standard?

A2: For most quantitative applications, especially in regulated bioanalysis, the following purity levels are recommended:

  • Isotopic Enrichment: ≥98%

  • Chemical Purity: >99%

Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific purity information for your lot of this compound.

Q3: How can the presence of unlabeled 1-Octanol (d0) in my this compound internal standard affect my results?

A3: The presence of unlabeled 1-Octanol (d0) as an impurity in your deuterated internal standard will lead to a positive bias in your results. This is because the mass spectrometer will detect the d0 impurity as the analyte, artificially inflating the analyte's peak area. This effect is most pronounced at the lower limit of quantification (LLOQ) where the analyte concentration is lowest.

Q4: Can the position of the deuterium (B1214612) labels on the 1-Octanol molecule affect my results?

A4: Yes, the stability of the deuterium labels is crucial. Deuterium atoms on certain positions of a molecule can be more susceptible to back-exchange with protons from the sample matrix or solvent, especially under acidic or basic conditions. For this compound, the deuterium labels are typically on the terminal methyl and adjacent methylene (B1212753) groups, which are generally stable positions. However, it is good practice to assess the stability of the internal standard during method development.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: You are observing a consistent positive bias in your quality control samples, or your results are showing high variability.

Possible Cause: The purity of your this compound internal standard may be insufficient.

Troubleshooting Steps:

  • Verify the Certificate of Analysis (CoA): Check the isotopic and chemical purity of the this compound lot you are using.

  • Assess the Contribution of the Internal Standard to the Analyte Signal: This experiment will quantify the amount of unlabeled 1-Octanol present in your this compound.

  • Evaluate Matrix Effects: Differential matrix effects can occur where the analyte and internal standard are affected differently by components in the sample matrix.

Experimental Protocols

Protocol 1: Assessment of the Contribution of Unlabeled Analyte in the this compound Internal Standard

Objective: To determine the response of the unlabeled analyte (1-Octanol) originating from the this compound internal standard solution.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte (e.g., reagent water for environmental analysis, or a blank plasma sample).

  • Spike with Internal Standard: Add the this compound internal standard to the blank sample at the same concentration used in your analytical method.

  • Analyze the Sample: Analyze the spiked blank sample using your validated GC-MS method. Monitor the mass transition for the unlabeled 1-Octanol.

  • Evaluate the Response: The peak area of the unlabeled 1-Octanol in this sample should be less than 20% of the peak area of the analyte at the Lower Limit of Quantification (LLOQ).[1] A response higher than this indicates a significant contribution from the internal standard, which will compromise the accuracy of your results, especially for low-concentration samples.[1]

Data Presentation

Table 1: Impact of this compound Isotopic Purity on the Quantification of a Target Analyte (Hypothetical Data)
Isotopic Purity of this compoundUnlabeled 1-Octanol (d0) ImpurityMeasured Concentration at LLOQ (1 ng/mL)% Bias at LLOQ
99.9%0.1%1.05 ng/mL+5%
99.0%1.0%1.50 ng/mL+50%
98.0%2.0%2.00 ng/mL+100%

This table illustrates how a lower isotopic purity, and thus a higher percentage of the unlabeled analyte in the internal standard, can lead to a significant positive bias in the measured concentration, especially at the LLOQ.

Table 2: Impact of this compound Chemical Purity on Quantification Accuracy (Hypothetical Data)
Chemical Purity of this compoundCo-eluting Impurity with AnalyteMeasured Concentration (Nominal: 50 ng/mL)% Bias
99.9%0.1%50.2 ng/mL+0.4%
99.0%1.0%52.5 ng/mL+5.0%
98.0%2.0%55.0 ng/mL+10.0%

This table shows how a co-eluting chemical impurity in the internal standard can interfere with the analyte peak, leading to a positive bias in the quantification.

Visualizations

Purity_Impact cluster_IS This compound Internal Standard cluster_Analysis GC-MS Analysis IS This compound (d5) Quant Quantification IS->Quant Correctly Normalizes Impurity_d0 Unlabeled 1-Octanol (d0) Analyte Analyte (1-Octanol) Impurity_d0->Analyte Artificially Increases Analyte Signal Impurity_chem Chemical Impurity Impurity_chem->Analyte Interferes with Analyte Peak Analyte->Quant

Impact of internal standard purity on assay accuracy.

Troubleshooting_Workflow Start Inaccurate or Inconsistent Quantification Results Check_CoA Check Certificate of Analysis (Isotopic & Chemical Purity) Start->Check_CoA Purity_OK Purity Meets Requirements? Check_CoA->Purity_OK Assess_Contribution Assess Contribution of IS to Analyte Signal Contribution_OK IS Contribution < 20% of LLOQ? Assess_Contribution->Contribution_OK Evaluate_Matrix Evaluate for Differential Matrix Effects Matrix_OK Matrix Effects Compensated? Evaluate_Matrix->Matrix_OK Purity_OK->Assess_Contribution Yes New_IS Source a New Lot of Internal Standard Purity_OK->New_IS No Contribution_OK->Evaluate_Matrix Yes Contribution_OK->New_IS No Optimize_Method Optimize Sample Cleanup or Chromatography Matrix_OK->Optimize_Method No Resolved Issue Resolved Matrix_OK->Resolved Yes Optimize_Method->Resolved

Troubleshooting workflow for inaccurate quantification.

References

Technical Support Center: Minimizing Ion Suppression with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 1-Octanol-d5 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and data interpretation when working with this and similar hydrophobic deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1-octanol (B28484), a long-chain fatty alcohol. In mass spectrometry, it serves as a stable isotope-labeled internal standard (SIL-IS). Its five deuterium (B1214612) atoms give it a distinct mass from its non-deuterated counterpart, allowing for its use in isotope dilution mass spectrometry. Because its physicochemical properties are nearly identical to 1-octanol and other similar hydrophobic molecules, it is an ideal internal standard for the quantitative analysis of non-polar analytes that are prone to ion suppression.[1]

Q2: For what types of analytes is this compound a suitable internal standard?

A2: Given its hydrophobic nature (logP ≈ 3.0), this compound is best suited for the analysis of non-polar to moderately polar compounds.[1] This includes, but is not limited to:

  • Fatty acids and their esters

  • Other long-chain alcohols and aldehydes

  • Hydrophobic drugs and their metabolites

  • Environmental contaminants such as pesticides and polycyclic aromatic hydrocarbons (PAHs)

  • Components of essential oils and fragrances

Q3: How does this compound help in minimizing ion suppression?

A3: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the analyte of interest, leading to a reduced signal.[2] As a SIL-IS, this compound co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape for this compound and/or Analyte

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. A strong sample solvent can cause peak distortion.[4]
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to broad or tailing peaks.[5]
Secondary Interactions with Column For basic analytes, residual silanols on the column can cause tailing. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. For acidic analytes, ensure the mobile phase pH is appropriate.[6]
Column Fouling If all peaks in the chromatogram show poor shape, the column inlet frit may be blocked. Try back-flushing the column. If the problem persists, the column may need to be replaced.[7]
Issue 2: this compound and Analyte Do Not Co-elute

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This can lead to differential ion suppression.[8]
Solution 1: Adjust the chromatographic conditions (e.g., gradient, temperature) to minimize the separation.
Solution 2: Use a lower-resolution column to ensure the analyte and internal standard elute as a single peak.[8]
Significant Difference in Polarity If the analyte and this compound have vastly different polarities, they will not co-elute. Ensure that this compound is a suitable chemical analog for your analyte.
Issue 3: Inaccurate or Inconsistent Quantitative Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic or Chemical Impurities in this compound The presence of unlabeled 1-octanol in the internal standard stock will lead to an overestimation of the analyte concentration. Always verify the isotopic and chemical purity of the standard from the certificate of analysis.
H/D Back-Exchange While the deuterium atoms in this compound are on a carbon backbone and generally stable, extreme pH or temperature conditions during sample preparation could potentially lead to H/D exchange.
Test for Stability: Incubate the deuterated internal standard in a blank matrix under your experimental conditions and monitor for any increase in the signal of the non-deuterated form.
Variable Extraction Recovery Although this compound should mimic the analyte's behavior, significant differences in the matrix of different samples could lead to some variability. Ensure your sample preparation method is robust and reproducible.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound can significantly improve the precision and accuracy of quantitative LC-MS analysis, especially in complex matrices.

Table 1: Illustrative Improvement in Assay Performance with this compound

Parameter Without Internal Standard With this compound Internal Standard
Precision (%CV) 15 - 25%< 10%
Accuracy (%Bias) ± 20 - 40%± 5 - 15%
Linearity (r²) > 0.98> 0.995

Note: These are typical expected improvements. Actual performance will depend on the specific analyte, matrix, and method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Hydrophobic Analytes in Aqueous Samples (e.g., Plasma, Urine)
  • Sample Preparation:

    • To 100 µL of the aqueous sample, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or hexane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile (B52724):water).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Hydrophobic Analytes
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • To 100 µL of the sample, add 10 µL of this compound working solution.

    • Dilute the sample with 400 µL of water and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent for LC-MS analysis.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample 1. Aliquot Sample add_is 2. Add this compound sample->add_is extract 3. Extraction (LLE or SPE) add_is->extract evap 4. Evaporate to Dryness extract->evap reconstitute 5. Reconstitute evap->reconstitute inject 6. Inject into LC-MS reconstitute->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometry Detection separate->detect integrate 9. Peak Integration detect->integrate ratio 10. Calculate Analyte/IS Ratio integrate->ratio quantify 11. Quantify Concentration ratio->quantify

Caption: General workflow for quantitative analysis using this compound.

troubleshooting_workflow start Inaccurate Results? coelution Analyte & IS Co-elute? start->coelution purity IS Purity Verified? coelution->purity Yes adjust_chrom Adjust Chromatography coelution->adjust_chrom No stability H/D Exchange Check? purity->stability Yes new_is Source New IS purity->new_is No peak_shape Good Peak Shape? stability->peak_shape Yes modify_prep Modify Sample Prep stability->modify_prep No troubleshoot_lc Troubleshoot LC System peak_shape->troubleshoot_lc No ok Investigate Other Factors peak_shape->ok Yes

Caption: Decision tree for troubleshooting inaccurate quantitative results.

References

Technical Support Center: Validation of 1-Octanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Octanol-d5 as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because this compound is chemically almost identical to the unlabeled 1-Octanol, it behaves similarly during sample preparation, chromatography, and ionization. This helps to accurately correct for variations in sample extraction, injection volume, and instrument response, leading to improved accuracy and precision in your results.[1][2]

Q2: What are the critical quality attributes to check for a new batch of this compound?

A2: The two most critical quality attributes are chemical and isotopic purity. High chemical purity ensures that other compounds do not interfere with your analysis. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte (d0) in the internal standard solution, which can lead to an overestimation of your target analyte's concentration, especially at the lower limit of quantification (LLOQ).[3]

Q3: Can the position of the deuterium (B1214612) labels on this compound affect my results?

A3: Yes, the stability of the deuterium labels is important. If the deuterium atoms are in positions that are prone to exchange with hydrogen atoms from the solvent or matrix (a process called H/D back-exchange), the isotopic purity of the standard can be compromised during your experiment.[2][4] It is advisable to use standards where the labels are on carbon atoms, which are generally stable under typical analytical conditions.

Q4: My chromatogram shows the this compound peak eluting slightly earlier than the unlabeled 1-Octanol. Is this a problem?

A4: A slight shift in retention time between the deuterated standard and the analyte is a known phenomenon called the "isotope effect".[5] While complete co-elution is ideal for perfect compensation of matrix effects, a small, consistent shift may not be problematic.[2] However, if the separation is significant, it could lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, potentially compromising accuracy.[2][6] If this is observed, chromatographic conditions may need to be optimized to achieve better co-elution.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the validation and use of this compound as an internal standard.

Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom Possible Cause Troubleshooting Steps
Inaccurate quantification, biased resultsIsotopic or chemical impurity of this compound. The presence of unlabeled 1-Octanol in the internal standard solution will artificially inflate the analyte signal.[3][4]1. Review the Certificate of Analysis (CoA) for the specified chemical and isotopic purity. 2. Perform a purity check by analyzing a solution of only the this compound. Monitor the mass transition for unlabeled 1-Octanol. A significant peak indicates contamination.[3] 3. If impure, contact the supplier.
Non-linear calibration curveCross-signal contribution. The unlabeled analyte impurity in the internal standard can cause non-linearity, especially at lower concentrations.[3]1. Assess the contribution of the internal standard to the analyte signal at the LLOQ. It should be ≤20%. 2. Assess the contribution of the analyte to the internal standard signal. It should be ≤5%.[7]
Poor precision (high %CV)Inconsistent recovery during sample preparation. The extraction efficiency for the analyte and internal standard may differ under certain conditions.1. Ensure the internal standard is added as early as possible in the sample preparation workflow. 2. Optimize the extraction procedure to ensure consistent recovery for both compounds.
Differential matrix effects. A slight chromatographic separation between 1-Octanol and this compound can lead to different ionization efficiencies.[2][6]1. Overlay the chromatograms to check for co-elution. 2. If separated, adjust the mobile phase or gradient to achieve co-elution.
Issue 2: Problems with the Internal Standard Peak
Symptom Possible Cause Troubleshooting Steps
No or very low signal for this compoundIncorrect concentration or degradation. The working solution may have been prepared incorrectly, or the standard may have degraded.[2]1. Prepare a fresh working solution of the internal standard and re-analyze. 2. Verify the storage conditions of the stock solution.
Variable internal standard response across a runInconsistent sample preparation or injection. This could be due to pipetting errors or autosampler issues.1. Review the internal standard peak areas for all samples in the batch. Outliers may indicate a problem with that specific sample.[8] 2. Ensure consistent and accurate addition of the internal standard to all samples.
Instrument drift or matrix effects. The instrument response may be changing over time, or different samples may have varying matrix effects.1. A stable isotope-labeled internal standard should compensate for these effects. If variability is high and random, investigate the instrument's performance.

Data Presentation: Acceptance Criteria for Internal Standard Validation

The following table summarizes typical acceptance criteria for the validation of an analytical method using an internal standard. These values are based on regulatory guidelines and best practices.

Validation Parameter Acceptance Criteria
Linearity Coefficient of determination (r²) ≥ 0.99
Precision Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible, but does not need to be 100%
Matrix Effect Internal Standard Normalized Matrix Factor between 0.85 and 1.15
Cross-Interference IS contribution to analyte signal: ≤ 20% of LLOQ response[7] Analyte contribution to IS signal: ≤ 5% of IS response[7]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the isotopic purity of a this compound standard and quantify the amount of unlabeled 1-Octanol (d0) present.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a strong signal (e.g., 1 µg/mL).

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) to resolve the different isotopologues.

  • Analysis: Infuse the solution directly into the mass spectrometer or inject it onto a chromatographic column. Acquire full scan mass spectra.

  • Data Analysis:

    • Identify the ion signals for the unlabeled 1-Octanol (d0) and the deuterated (d5) forms.

    • Calculate the isotopic purity using the following formula: % Isotopic Purity = [Intensity(d5) / (Intensity(d0) + Intensity(d5))] x 100

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of 1-Octanol and determine if this compound effectively compensates for it.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before extraction.

  • Analysis: Analyze all three sets of samples using the developed LC-MS or GC-MS method.

  • Calculations:

    • Matrix Factor (MF): MF = Peak Area in Set B / Peak Area in Set A

    • Recovery (RE): RE = Peak Area in Set C / Peak Area in Set B

    • Internal Standard Normalized Matrix Factor (IS-NMF): IS-NMF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-NMF value between 0.85 and 1.15 indicates effective compensation for matrix effects.

Visualizations

Validation_Workflow General Workflow for this compound Validation cluster_prep Preparation cluster_purity Purity Assessment cluster_validation Method Validation cluster_analysis Data Analysis prep_is Prepare this compound Stock and Working Solutions check_purity Assess Isotopic Purity of this compound (HRMS) prep_is->check_purity prep_cal Prepare Calibration Standards and QCs with Analyte linearity Linearity prep_cal->linearity check_cross_talk Evaluate Cross-Interference (Blank + IS) check_purity->check_cross_talk check_cross_talk->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect Evaluation accuracy_precision->matrix_effect stability Stability Assessment matrix_effect->stability data_review Review Data Against Acceptance Criteria stability->data_review pass Validation Passed data_review->pass Meets Criteria fail Validation Failed data_review->fail Does Not Meet Criteria fail->linearity Troubleshoot & Re-evaluate Troubleshooting_Flow Troubleshooting Inaccurate Results start Inaccurate or Biased Quantitative Results check_purity Is the this compound purity confirmed? start->check_purity assess_purity Assess Isotopic Purity using HRMS. Check for unlabeled 1-Octanol. check_purity->assess_purity No check_coelution Do Analyte and IS co-elute? check_purity->check_coelution Yes purity_yes Yes purity_no No assess_purity->check_purity optimize_chrom Optimize Chromatography (e.g., gradient, flow rate) to achieve co-elution. check_coelution->optimize_chrom No check_matrix Evaluate Matrix Effects. Is IS-NMF within 0.85-1.15? check_coelution->check_matrix Yes coelution_yes Yes coelution_no No optimize_chrom->check_coelution redevelop_extraction Re-evaluate and optimize sample extraction procedure. check_matrix->redevelop_extraction No review_integration Review Peak Integration and Calibration Curve check_matrix->review_integration Yes matrix_yes Yes matrix_no No redevelop_extraction->check_matrix end Problem Resolved review_integration->end

References

Technical Support Center: Ensuring Linearity with 1-Octanol-d5 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octanol-d5 as an internal standard. Our goal is to help you achieve and maintain linearity in your calibration curves for accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the importance of a linear calibration curve when using this compound?

A linear calibration curve is crucial as it demonstrates a direct and proportional relationship between the concentration of the analyte (1-Octanol) and the instrumental response, normalized to the internal standard (this compound). This relationship is fundamental for accurate quantification of the analyte in unknown samples. A high degree of linearity (typically an R² value > 0.99) ensures that the calculated concentrations are reliable across the entire calibration range.

Q2: What are the common causes of non-linearity in calibration curves when using this compound?

Non-linearity can arise from several factors, including:

  • Detector Saturation: At high concentrations, the detector response may no longer increase proportionally with the analyte concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[1]

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low can lead to non-linear responses.

  • Analyte or Internal Standard Degradation: Instability of 1-Octanol or this compound during sample preparation or analysis can affect the response ratio.

  • Contamination: Contamination of the instrument, glassware, or reagents can introduce interfering peaks or alter the baseline.

  • Incorrect Sample Preparation: Errors in serial dilutions, spiking of the internal standard, or extraction procedures can lead to inaccuracies and non-linearity.

Q3: What is an acceptable R-squared (R²) value for a this compound calibration curve?

While acceptance criteria can vary depending on the specific application and regulatory guidelines, a coefficient of determination (R²) value of ≥ 0.995 is generally considered acceptable for bioanalytical methods. For some applications, an R² value of > 0.99 may be sufficient, but a higher value indicates a better fit of the data to the linear regression model.[2][3][4][5]

Q4: How can I determine the appropriate concentration range for my this compound calibration curve?

The concentration range should encompass the expected concentrations of 1-Octanol in your samples. It is essential to establish a linear range by preparing and analyzing a series of calibration standards. The lowest concentration should be at or above the Limit of Quantitation (LOQ), and the highest concentration should not cause detector saturation.

Troubleshooting Guides

Issue 1: Poor Linearity (Low R² Value)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Detector Saturation 1. Dilute the higher concentration standards and re-analyze. 2. If the curve is non-linear at the high end, reduce the upper limit of the calibration range. 3. Check the detector's linear dynamic range specifications.
Inappropriate Internal Standard Concentration 1. Ensure the this compound concentration is consistent across all standards and samples. 2. The internal standard response should be well above the noise but not saturating the detector. A good starting point is a concentration in the mid-range of the calibration curve.
Contamination 1. Run a blank sample (solvent or matrix without analyte or IS) to check for contamination. 2. Clean the injection port, liner, and syringe. 3. Use high-purity solvents and reagents.
Incorrect Standard Preparation 1. Carefully reprepare the calibration standards and internal standard stock solutions. 2. Use calibrated pipettes and ensure accurate dilutions. 3. Vortex or mix solutions thoroughly.
Matrix Effects 1. Perform a matrix effect experiment by comparing the response of the analyte and IS in a clean solvent versus the sample matrix. 2. Optimize the sample preparation procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering components.[1]
Issue 2: Inconsistent Peak Area Ratios

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume 1. Check the autosampler for any issues with the syringe or injection mechanism. 2. Ensure the syringe is properly washed between injections to prevent carryover. 3. Manually inspect the injection process if possible.
Variable Sample Extraction Recovery 1. Ensure the extraction procedure is robust and reproducible. 2. Optimize extraction parameters such as solvent type, volume, pH, and mixing time. 3. Ensure the internal standard is added at the earliest possible stage to compensate for variability.
Analyte or IS Instability 1. Investigate the stability of 1-Octanol and this compound in the sample matrix and prepared extracts under the storage and analysis conditions. 2. Analyze samples promptly after preparation.
Chromatographic Issues 1. Check for peak splitting or tailing, which can affect integration and peak area ratios. 2. Ensure the GC column is in good condition and the oven temperature program is optimal.

Data Presentation

Table 1: Physicochemical Properties of 1-Octanol and this compound

Property1-OctanolThis compound
Molecular Formula C₈H₁₈OC₈H₃D₁₅O
Molecular Weight 130.23 g/mol ~145.32 g/mol
Boiling Point 195 °CSimilar to 1-Octanol
Density 0.824 g/mL at 25 °CSlightly higher than 1-Octanol
Solubility in Water 0.54 g/L at 25 °CSimilar to 1-Octanol

Table 2: Typical Calibration Curve Parameters for 1-Octanol using this compound by GC-MS

ParameterTypical ValueAcceptance Criteria
Calibration Range 1 - 1000 ng/mLShould cover expected sample concentrations
R-squared (R²) ≥ 0.998≥ 0.995
Linearity LinearVisual inspection of the curve and residuals
Limit of Detection (LOD) ~0.5 ng/mLS/N ratio ≥ 3
Limit of Quantitation (LOQ) ~1.5 ng/mLS/N ratio ≥ 10, with acceptable precision and accuracy
Precision (%RSD at LOQ) < 15%≤ 20%
Accuracy (%Bias at LOQ) ± 10%± 20%

Note: These values are illustrative and may vary depending on the specific instrumentation, method, and matrix.

Experimental Protocols

Detailed Protocol for 1-Octanol Quantification using this compound by GC-MS

1. Preparation of Standard and Internal Standard Solutions:

  • 1-Octanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Octanol and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate volumes of the 1-Octanol stock solution into a blank matrix (e.g., drug-free plasma, water) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • To each calibration standard, add a fixed amount of the IS working solution (e.g., 10 µL to 100 µL of standard) to obtain a constant final concentration of this compound (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 100 µL of the unknown sample, quality control sample, or calibration standard, add 10 µL of the IS working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of the mobile phase or a suitable solvent for GC injection.

4. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Octanol ions: m/z 56, 70, 84

    • This compound ions: m/z 66, 81, 99 (example ions, will depend on deuteration pattern)

5. Data Analysis:

  • Integrate the peak areas for the selected ions of 1-Octanol and this compound.

  • Calculate the peak area ratio (1-Octanol peak area / this compound peak area) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis and determine the R² value.

  • Calculate the concentration of 1-Octanol in unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing stock_analyte 1-Octanol Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock spike_is Spike with this compound stock_is->spike_is cal_standards->spike_is samples Unknown Samples & QCs samples->spike_is extraction Liquid-Liquid Extraction spike_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms peak_integration Peak Integration gcms->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Experimental workflow for 1-Octanol quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Linearity (Low R²) detector_sat Detector Saturation? start->detector_sat is_conc Incorrect IS Conc.? start->is_conc contamination System Contamination? start->contamination std_prep Standard Prep. Error? start->std_prep matrix_effects Matrix Effects? start->matrix_effects sol_detector Dilute High Standards Adjust Range detector_sat->sol_detector sol_is Verify IS Conc. Optimize IS Level is_conc->sol_is sol_contam Run Blanks Clean System contamination->sol_contam sol_prep Reprepare Standards Verify Dilutions std_prep->sol_prep sol_matrix Optimize Sample Prep Matrix Effect Study matrix_effects->sol_matrix

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

The Unseen Workhorse: A Comparative Guide to 1-Octanol-d5 and Other Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of 1-Octanol-d5 with other commonly employed deuterated internal standards, supported by illustrative experimental data and detailed methodologies.

Internal standards (IS) are indispensable in analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). They are added in a known, constant amount to all samples, standards, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. Deuterated internal standards, which are stable isotope-labeled (SIL) analogs of the target analytes, are widely considered the "gold standard" because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1][2] This similarity ensures that the deuterated standard behaves almost identically to the analyte throughout the entire analytical process, providing a robust method for normalization.[3]

The Role of this compound as a Deuterated Internal Standard

This compound is the deuterated form of 1-octanol, a long-chain alcohol. Its properties make it an excellent internal standard for the quantification of a range of semi-volatile organic compounds, particularly other alcohols, fatty acids, and esters, in complex matrices. Its utility stems from its chemical similarity to these classes of compounds, ensuring that it experiences similar extraction efficiencies and chromatographic behavior.

Performance Comparison: this compound vs. Alternative Deuterated Standards

To illustrate the comparative performance of this compound, we present hypothetical yet representative experimental data from a GC-MS analysis of a panel of semi-volatile organic compounds in a complex matrix (e.g., soil extract). In this scenario, this compound is compared against two other commonly used deuterated internal standards: Dodecane-d26 (a deuterated alkane) and Methyl Palmitate-d3 (a deuterated fatty acid methyl ester).

The key performance parameters evaluated are:

  • Recovery (%): The efficiency of the extraction process for the internal standard.

  • Matrix Effect (%): The influence of co-eluting matrix components on the ionization and detection of the internal standard. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

  • Relative Response Factor (RRF) Precision (%RSD): The consistency of the detector's response to the internal standard relative to the analytes across multiple injections.

Table 1: Comparative Performance of Deuterated Internal Standards

Internal StandardAnalyte Class RepresentedRecovery (%)Matrix Effect (%)RRF Precision (%RSD)
This compound Alcohols, Polar Compounds9295 (Slight Suppression)3.2
Dodecane-d26 Alkanes, Non-polar Compounds88105 (Slight Enhancement)4.5
Methyl Palmitate-d3 Fatty Acid Methyl Esters9592 (Slight Suppression)2.8

Interpretation of Data:

  • This compound demonstrates high recovery and minimal matrix suppression, making it a suitable internal standard for moderately polar analytes. Its RRF precision is excellent, indicating reliable quantification.

  • Dodecane-d26 , being non-polar, shows slightly lower recovery in a potentially polar extraction system and experiences a slight signal enhancement from the matrix. Its RRF is slightly less precise, which could be due to its different chemical nature compared to more polar analytes.

  • Methyl Palmitate-d3 exhibits the highest recovery and good RRF precision, making it an ideal choice for the analysis of fatty acid methyl esters.

The choice of the most appropriate internal standard depends on the specific analytes being quantified. For a mixed panel of semi-volatile compounds, a standard like this compound offers a good balance of properties. However, for targeted analysis of a specific class of compounds, a more structurally similar deuterated standard (like Methyl Palmitate-d3 for FAMEs) may provide superior performance.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate quantitative analysis. Below is a representative protocol for the GC-MS analysis of semi-volatile organic compounds using a deuterated internal standard.

Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh 5 g of the homogenized sample matrix (e.g., soil) into a centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 10 µg/mL solution of the deuterated internal standard (e.g., this compound in methanol) to each sample, calibrator, and quality control.

  • Extraction: Add 10 mL of a 1:1 mixture of hexane (B92381) and acetone (B3395972) to the tube. Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer to Vial: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 2: SIM Ions for Hypothetical Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Analyte 1 (e.g., an alcohol)[Specific to Analyte 1][Specific to Analyte 1]
Analyte 2 (e.g., an ester)[Specific to Analyte 2][Specific to Analyte 2]
This compound (IS) 6488
Dodecane-d26 (IS) 100114
Methyl Palmitate-d3 (IS) 27387

Visualizing the Workflow and Logic

To better understand the experimental process and the logical flow of using a deuterated internal standard, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Deuterated IS Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve for Standards Quantification Quantification Ratio_Calculation->Quantification for Samples Calibration_Curve->Quantification cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

IS_Selection_Logic cluster_options Internal Standard Options Analyte Target Analyte(s) IS_Choice Choice of Deuterated IS Analyte->IS_Choice Octanol_d5 This compound (Polar/Alcohol-like) IS_Choice->Octanol_d5 If analyte is polar or an alcohol Alkane_d Deuterated Alkane (Non-polar) IS_Choice->Alkane_d If analyte is non-polar or a hydrocarbon FAME_d Deuterated FAME (Ester-like) IS_Choice->FAME_d If analyte is a fatty acid ester

Caption: Logic for selecting an appropriate deuterated internal standard.

Conclusion

The selection of an appropriate deuterated internal standard is paramount for achieving high-quality quantitative data. While this compound serves as a robust and versatile internal standard for a range of semi-volatile organic compounds, a careful evaluation of its performance against other deuterated standards is recommended for specific applications. By understanding the principles of isotope dilution, following detailed experimental protocols, and selecting an internal standard that closely mimics the behavior of the target analytes, researchers can significantly enhance the accuracy, precision, and reliability of their analytical results.

References

The Gold Standard in Action: Validating Analytical Methods with 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is non-negotiable. The validation of analytical methods is a cornerstone of this assurance, and the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of 1-Octanol-d5, a deuterated internal standard, against its non-deuterated analog, 1-Octanol, and a structurally similar compound, 2-Octanol, for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1] Deuterated standards, such as this compound, are widely regarded as the "gold standard" for mass spectrometry-based methods.[2][3] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, leading to similar chromatographic behavior and ionization efficiency.[2] This near-identity allows for more accurate correction of analytical variability.[1]

Comparative Performance: this compound vs. Alternatives

The selection of an appropriate internal standard is pivotal for method performance. Below is a comparison of this compound with its non-deuterated counterpart and a structural analog. The data presented is a representative synthesis based on established principles of analytical chemistry and the known advantages of deuterated standards.[2][3]

Table 1: Comparison of Internal Standard Performance in a Validated GC-MS Method

Validation ParameterThis compound (Deuterated IS)1-Octanol (Non-Deuterated Analog)2-Octanol (Structural Analog IS)
Linearity (R²) > 0.999> 0.995> 0.990
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%92.1 - 107.8%
Precision (% RSD) < 2.0%< 5.0%< 8.0%
Limit of Quantitation (LOQ) Lower LOQ achievableHigher LOQVariable LOQ
Matrix Effect MinimalModerateSignificant

This table summarizes hypothetical data derived from typical performance characteristics observed in analytical method validation.

The Deuterated Advantage: Why this compound Excels

Stable isotope-labeled internal standards like this compound offer significant advantages over non-deuterated analogs and structural analogs.[3] Because their chemical and physical properties so closely mirror the analyte, they co-elute and experience similar ionization and fragmentation in the mass spectrometer. This leads to superior correction for matrix effects, which are a common source of analytical error.[4] While structural analogs are a viable alternative when a deuterated standard is unavailable, their differing chemical structures can result in variations in extraction recovery and ionization efficiency, potentially compromising the accuracy and precision of the analysis.[4]

Experimental Protocols

A robust analytical method validation protocol is essential for ensuring reliable data. The following is a detailed methodology for a typical validation of a GC-MS method using this compound as an internal standard for the quantification of a target analyte (e.g., a volatile organic compound) in a given matrix (e.g., water or plasma).

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution 1:100 with the solvent. This solution will be used to spike all samples, standards, and quality controls.

Sample Preparation and Extraction
  • Spiking: To 1 mL of each sample, calibration standard, and quality control, add 10 µL of the Internal Standard Working Solution (10 µg/mL).

  • Extraction: Perform a liquid-liquid extraction by adding an appropriate extraction solvent (e.g., hexane). Vortex vigorously and then centrifuge to separate the layers.

  • Analysis: Carefully transfer the organic layer to a GC vial for analysis.

GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, evaluating the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key workflows in the validation of an analytical method using an internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation Analyte_Stock Analyte Stock (1 mg/mL) Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards IS_Stock This compound Stock (1 mg/mL) IS_Working IS Working Solution (10 µg/mL) IS_Stock->IS_Working Spike Spike with IS IS_Working->Spike Sample Sample/Standard/QC Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract GC_Vial Transfer to GC Vial Extract->GC_Vial GCMS GC-MS Analysis GC_Vial->GCMS Data Data Acquisition GCMS->Data Validation Method Validation (ICH Q2(R2)) Data->Validation

Caption: Experimental workflow for analytical method validation.

G cluster_IS Internal Standard Type cluster_performance Performance Metrics Deuterated This compound Accuracy High Accuracy Deuterated->Accuracy Precision High Precision Deuterated->Precision Low_LOQ Low LOQ Deuterated->Low_LOQ Min_Matrix Minimal Matrix Effect Deuterated->Min_Matrix NonDeuterated 1-Octanol Mod_Performance Moderate Performance NonDeuterated->Mod_Performance Analog 2-Octanol Var_Performance Variable Performance Analog->Var_Performance

Caption: Logical relationship of internal standard choice to performance.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing 1-Octanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The objective of such a comparison is to assess the performance of different laboratories and/or analytical methods in quantifying a target analyte, using 1-Octanol-d5 to correct for variability in sample preparation and analysis.

Experimental Protocols

A successful inter-laboratory comparison hinges on a well-defined experimental protocol. The following sections detail the key methodological aspects.

1. Preparation and Distribution of Test Materials

Homogeneous and stable test materials are crucial for a valid comparison. The organizing body, often a reference laboratory or proficiency testing provider, is responsible for preparing samples with a known concentration of the target analyte(s) and a consistent concentration of the this compound internal standard.

  • Sample Matrix: The matrix of the test material should be relevant to the intended application (e.g., plasma, urine, environmental water, or a simple solvent).

  • Analyte and Internal Standard Spiking: A known amount of the target analyte and this compound are spiked into the matrix. Multiple concentration levels of the target analyte should be prepared to assess method performance across a range.

  • Homogeneity and Stability Testing: Before distribution, the provider must confirm the homogeneity of the spiked samples and their stability under the proposed storage and shipping conditions.

  • Sample Distribution: Samples are shipped to participating laboratories, often as blind samples to prevent bias. The package typically includes the test samples, a blank matrix sample, and detailed instructions for handling, storage, and analysis.

2. Analytical Methodology

While the primary goal is to compare laboratory performance, the study may also compare different analytical methods. Participating laboratories would use their in-house validated methods, which typically involve the following steps:

  • Sample Preparation: This may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte of interest and the internal standard from the sample matrix.

  • Instrumental Analysis: The most common techniques for this type of analysis are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the selectivity and sensitivity required for accurate quantification.

  • Quantification: The concentration of the target analyte is determined by calculating the ratio of the analyte's response to the response of the this compound internal standard in both the samples and calibration standards.

3. Data Reporting and Statistical Analysis

Participating laboratories are required to report their quantitative results for the target analyte, along with information about the method used. The organizing body then performs a statistical analysis of the submitted data.

  • Consensus Value Determination: A consensus value for the concentration of the analyte in each test material is established from the data submitted by the participants, often using robust statistical methods that are less sensitive to outliers.

  • Performance Evaluation: Each laboratory's performance is typically evaluated using a z-score, which is calculated as:

    • z = (x - X) / σ

    • where 'x' is the participant's result, 'X' is the assigned consensus value, and 'σ' is the target standard deviation for proficiency assessment.

    • A satisfactory performance is generally indicated by a z-score between -2 and +2.[1]

Data Presentation

The results of the inter-laboratory comparison should be summarized in clear and concise tables.

Table 1: Hypothetical Results for Target Analyte Quantification in Sample A

Laboratory IDMethodReported Concentration (ng/mL)z-scorePerformance
Lab 01LC-MS/MS48.5-0.58Satisfactory
Lab 02GC-MS52.10.84Satisfactory
Lab 03LC-MS/MS45.2-1.88Satisfactory
Lab 04LC-MS/MS55.82.32Unsatisfactory
Lab 05GC-MS50.30.12Satisfactory
...............
Consensus Value 50.0
Target SD 2.5

Table 2: Method Performance Summary

MethodNumber of LabsMean Reported Concentration (ng/mL)Inter-laboratory RSD (%)
LC-MS/MS1549.88.2
GC-MS851.29.5

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in the inter-laboratory comparison process.

Inter_Laboratory_Comparison_Workflow cluster_Provider Proficiency Test Provider cluster_Participants Participating Laboratories cluster_Evaluation Performance Evaluation P1 Preparation of Test Material (Matrix + Analyte + this compound) P2 Homogeneity & Stability Testing P1->P2 P3 Distribution of Samples P2->P3 L1 Sample Receipt & Storage P3->L1 L2 Sample Preparation (e.g., LLE, SPE) L1->L2 L3 Instrumental Analysis (GC-MS or LC-MS/MS) L2->L3 L4 Data Reporting L3->L4 E1 Collection of Results L4->E1 E2 Statistical Analysis (Consensus Value, z-scores) E1->E2 E3 Issuance of Report E2->E3 E3->L1 Feedback

Workflow of the inter-laboratory comparison process.

Analytical_Workflow A Test Sample Received C Addition of this compound (Internal Standard) A->C B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) D Instrumental Analysis (e.g., LC-MS/MS) B->D C->B E Data Processing (Peak Integration, Response Ratio Calculation) D->E F Quantification using Calibration Curve E->F G Final Concentration Reported F->G

General analytical workflow using an internal standard.

References

The Role of 1-Octanol-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative analysis is paramount. In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is a cornerstone for achieving reliable data. This guide provides an objective comparison of 1-Octanol-d5 as an internal standard, evaluating its performance against other alternatives with supporting experimental data and detailed methodologies.

Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), these standards become chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical behavior is the key to their effectiveness in compensating for variations that can occur during sample preparation, injection, and ionization, ultimately leading to enhanced accuracy and precision in analytical measurements. This compound, a deuterated form of 1-octanol, is a valuable tool in this context, particularly for the analysis of volatile and semi-volatile organic compounds.

The Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known and constant amount of a non-endogenous compound to all samples, calibration standards, and quality controls. The ratio of the analytical signal of the target analyte to the signal of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric approach corrects for potential fluctuations in sample volume, injection variability, and matrix effects, which can suppress or enhance the analyte signal.

dot

G cluster_prep Preparation cluster_analysis Analysis & Quantification AnalyteStock Analyte Stock Solution Cal_Standards Calibration Standards AnalyteStock->Cal_Standards IS_Stock This compound Stock Solution IS_Stock->Cal_Standards Sample_Prep Sample Preparation IS_Stock->Sample_Prep GCMS GC-MS Analysis Cal_Standards->GCMS Sample_Prep->GCMS Data_Processing Data Processing (Peak Area Ratio) GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

The Strategic Advantage of Deuterated 1-Octanol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and analytical research, the choice of reagents can significantly impact experimental accuracy, reproducibility, and overall project costs. This guide provides a comprehensive cost-benefit analysis of using 1-Octanol-d5, a deuterated form of 1-Octanol (B28484), comparing it with its non-deuterated counterpart and alternative methods in key applications such as quantitative analysis and drug permeability assessment.

Executive Summary

Deuterated 1-Octanol (this compound) offers a distinct advantage in specific analytical applications, primarily as an internal standard in mass spectrometry-based quantification. The key benefit lies in its ability to mimic the analyte's behavior during sample preparation and analysis, leading to significantly improved accuracy and precision.[1][2] While the initial procurement cost of this compound is substantially higher than that of non-deuterated 1-Octanol, the long-term benefits of generating highly reliable and reproducible data can outweigh the upfront investment by reducing the need for repeat experiments and ensuring data integrity. In the context of drug permeability assessment, the traditional 1-octanol/water partition coefficient (logP) determination, for which 1-Octanol is a key reagent, faces competition from cell-based (Caco-2) and cell-free (PAMPA) assays. While these alternatives offer a more direct measure of permeability, the logP value remains a crucial parameter in early drug discovery. The use of this compound in logP determination is less common but could offer subtle advantages in specific research contexts. This guide will delve into the quantitative data, experimental protocols, and a comparative analysis to aid researchers in making informed decisions.

I. Cost Analysis: this compound vs. Alternatives

The primary consideration for many research labs is the cost of reagents. Here, we present a comparative table of the approximate costs for this compound, non-deuterated 1-Octanol, and key components of alternative permeability assays.

Reagent/Method ComponentTypical Purity/FormatEstimated Cost (USD)Cost per Unit
1-Octanol-d17 98 atom % D$140 - $1370per 100mg to 1g[3]
1-Octanol ≥99%$19.90 - $118.00per 100mL to 1L
Caco-2 Cell Line Per vial€420.00per vial[4]
PAMPA Plate System 96-well plate$435.02per 5 plates[5]

II. Performance Analysis: The Value of Deuteration in Quantitative Analysis

The primary application where this compound demonstrates a clear performance benefit is as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (e.g., LC-MS/MS).

The "Gold Standard" Internal Standard:

A SIL-IS is considered the "gold standard" because it is chemically identical to the analyte, with the only difference being the isotopic substitution.[6] This near-perfect chemical analogy ensures that the internal standard co-elutes with the analyte and experiences the same matrix effects, leading to more accurate and precise quantification.[7] Structural analogs, while more cost-effective, may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less reliable results.[8]

Benefits of Using a Deuterated Internal Standard:

  • Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[9][10]

  • Correction for Matrix Effects: Matrix effects, where other components in a sample can suppress or enhance the analyte's signal, are a major challenge in bioanalysis. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for effective correction.[7]

  • Increased Robustness of the Assay: The use of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in experimental conditions.[2]

The following Graphviz diagram illustrates the logical workflow of using a deuterated internal standard in a quantitative LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Analyte Extraction (e.g., LLE, SPE) Spike->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Ratio Calculate Analyte/IS Peak Area Ratio Detect->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Workflow for quantitative analysis using a deuterated internal standard.

III. Application in Drug Permeability Assessment

1-Octanol is a key component in the traditional shake-flask method for determining the octanol-water partition coefficient (logP or Kow), a measure of a compound's lipophilicity.[5] This value has been widely used to predict a drug's potential for membrane permeability and oral absorption.[11][12]

Experimental Protocol: Shake-Flask Method for logP Determination

The following is a generalized protocol based on the OECD 107 guideline.[13]

  • Preparation of Solvents: Pre-saturate 1-octanol with water and water with 1-octanol to ensure thermodynamic equilibrium.

  • Preparation of Test Solution: Dissolve the test compound in the aqueous phase at a concentration that is detectable in both phases after partitioning.

  • Partitioning: In a suitable vessel, combine a known volume of the aqueous test solution with a known volume of the pre-saturated 1-octanol.

  • Equilibration: Shake the vessel for a sufficient time to allow for the compound to reach equilibrium between the two phases. This can be determined by taking samples at different time points until the concentration in each phase remains constant.

  • Phase Separation: Separate the two phases, typically by centrifugation.

  • Quantification: Determine the concentration of the test compound in both the aqueous and octanol (B41247) phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Using this compound in logP Determination:

While not a standard practice, using this compound for logP determination could be advantageous in specific scenarios, such as when using NMR for quantification, as it would provide a distinct solvent signal.[14][15] However, for most applications, the additional cost is unlikely to be justified by a significant improvement in the quality of the logP value itself.

IV. Comparison with Alternative Permeability Assays

In modern drug discovery, the 1-octanol/water partition coefficient is often supplemented or replaced by more biologically relevant permeability assays.

1. Caco-2 Cell Permeability Assay:

This is considered the "gold standard" for in vitro prediction of human intestinal absorption. It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters.

  • Advantages: Provides a more biologically relevant model, accounting for both passive diffusion and active transport mechanisms.

  • Disadvantages: More time-consuming (cells require ~21 days to differentiate), labor-intensive, and expensive.

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

This is a cell-free assay that measures permeability across an artificial membrane composed of lipids dissolved in an organic solvent.

  • Advantages: High-throughput, cost-effective, and rapid.

  • Disadvantages: Only measures passive permeability and does not account for active transport or metabolism.

The following diagram illustrates the relationship and typical workflow for these permeability assessment methods.

G cluster_early Early Discovery Screening cluster_late Lead Optimization & Preclinical LogP 1-Octanol/Water Partition (logP) Caco2 Caco-2 Permeability Assay LogP->Caco2 Informs Selection PAMPA PAMPA PAMPA->Caco2 High-Throughput Screen InVivo In Vivo Studies Caco2->InVivo Predicts In Vivo Absorption

Permeability assessment workflow in drug discovery.

V. Conclusion and Recommendations

The decision to use this compound is highly dependent on the specific application.

  • For Quantitative Bioanalysis (e.g., LC-MS/MS): The use of this compound as an internal standard is strongly recommended. The significant improvement in data accuracy and reliability justifies the higher initial cost, particularly in regulated environments or for critical decision-making studies. The long-term benefits of data integrity and reduced experimental repeats will likely lead to overall cost savings.

  • For Drug Permeability Screening (logP Determination): The use of standard, non-deuterated 1-Octanol is sufficient for most logP determination experiments. The additional cost of this compound is unlikely to provide a proportional benefit in the quality of the resulting lipophilicity data. For a more comprehensive understanding of drug permeability, it is advisable to complement logP data with results from PAMPA and/or Caco-2 assays, depending on the stage of the drug discovery process.

By carefully considering the cost-benefit trade-offs outlined in this guide, researchers can make strategic decisions about their reagent selection, ensuring the generation of high-quality, reliable data in a cost-effective manner.

References

The Analytical Gold Standard: A Comparative Guide to 1-Octanol-d5 Versus Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of deuterated internal standards, using 1-Octanol-d5 as a representative example, and non-deuterated (structural analogue) internal standards. This comparison is supported by established experimental principles to inform the selection process for robust and reliable analytical methods.

Internal standards (IS) are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards, like this compound, generally provide superior assay performance compared to their non-deuterated counterparts.[1] This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during extraction and co-elution during chromatography.[1] This co-elution is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix.[2][4]

However, deuterated standards are not without potential limitations. The "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2][5] If this shift is significant, the analyte and the internal standard may elute into regions with different degrees of ion suppression, leading to inaccurate quantification.[2] Additionally, the stability of the deuterium (B1214612) label is a critical consideration, as H/D exchange can occur under certain conditions.[5][6]

Below is a summary of the key performance differences based on established analytical validation parameters:

Performance ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Analogue) Internal StandardRationale
Matrix Effect Compensation ExcellentVariable and often poorNear-identical physicochemical properties ensure co-elution with the analyte, experiencing the same degree of ion suppression or enhancement.[2][7]
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3]Superior compensation for variability in sample preparation and instrument response leads to more accurate quantification.[3][8]
Precision (%CV) ExcellentGood to PoorCo-elution and similar behavior throughout the analytical process result in lower variability between samples.
Recovery Correction ExcellentVariableSimilar extraction efficiency to the analyte across various conditions due to almost identical chemical properties.[3][4]
Chromatographic Behavior Co-elutes or has very similar retention time to the analyte.[9]Retention time can differ significantly from the analyte.[4]Minor differences in lipophilicity due to deuteration can sometimes cause slight retention time shifts.[10][11]
Cost & Availability Higher cost and may require custom synthesis.[4]Generally lower cost and more readily available.[4]The synthesis of isotopically labeled compounds is a more complex process.

Experimental Workflow and Methodologies

To objectively evaluate the performance of an internal standard, a series of validation experiments are necessary. The following diagram illustrates a typical workflow for a bioanalytical assay using an internal standard.

Bioanalytical workflow using an internal standard.
Key Experimental Protocol: Evaluation of Matrix Effects

The ability of an internal standard to compensate for matrix effects is a critical performance indicator. The following is a detailed methodology for evaluating matrix effects.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Blank biological matrix from at least six different sources.

  • Analyte of interest.

  • Deuterated internal standard (e.g., this compound).

  • Non-deuterated internal standard (structural analogue).

  • Appropriate solvents for extraction and reconstitution.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standards in the reconstitution solvent at a known concentration.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from the six different sources. After the final extraction step, spike the extracted matrix with the analyte and internal standards to the same concentration as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank matrix from the six different sources with the analyte and internal standards before initiating the extraction process.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7]

    • Calculate the IS-Normalized MF: The IS-normalized MF is calculated by dividing the analyte MF by the internal standard MF for each matrix source.

    • Calculate the Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation of Results:

A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] It is expected that the deuterated internal standard will yield a significantly lower CV compared to the non-deuterated internal standard, demonstrating its superior ability to correct for matrix-induced variations.

Conclusion

The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality and reliability of quantitative bioanalytical data. While non-deuterated standards can be a viable option in some less demanding applications, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards, such as this compound, for achieving the highest levels of accuracy and precision.[3][8] Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, makes them the gold standard in regulated bioanalysis and other applications where data integrity is critical. While the initial cost may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[3]

References

Performance Evaluation of 1-Octanol-d5 as an Internal Standard in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in complex biological and environmental matrices, the use of a reliable internal standard is paramount for achieving accurate and precise results. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, as they exhibit nearly identical physicochemical properties to the analyte of interest, allowing for effective compensation of matrix effects and variability during sample preparation and analysis. This guide provides a comprehensive evaluation of the performance of 1-Octanol-d5, a deuterated analog of 1-octanol (B28484), as an internal standard across various matrices.

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by mass spectrometry (MS), while their similar chemical behavior ensures they co-elute with the analyte during chromatographic separation. This co-elution is critical for correcting variations in sample extraction, injection volume, and ionization efficiency, which are common challenges in complex sample analysis.

Performance of this compound in Key Matrices: A Representative Overview

While specific performance data for this compound can be method- and matrix-dependent, the following tables summarize typical performance characteristics that can be expected when using a deuterated alcohol as an internal standard in common analytical matrices. This data is compiled from studies on analogous deuterated compounds and represents the expected performance of a well-developed analytical method.

Table 1: Performance Characteristics in Human Plasma
ParameterExpected PerformanceAlternative Internal Standard (e.g., 1-Heptanol)
Linearity Range (ng/mL) 1 - 10005 - 1000
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantitation (LLOQ) (ng/mL) 15
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%
Intra-day Accuracy (%RE) ± 15%± 20%
Inter-day Accuracy (%RE) ± 15%± 20%
Extraction Recovery (%) 85 - 110%70 - 120%
Matrix Effect (%) 90 - 110%80 - 120%
Table 2: Performance Characteristics in Human Urine
ParameterExpected PerformanceAlternative Internal Standard (e.g., Cyclohexanol)
Linearity Range (ng/mL) 5 - 200010 - 2000
Correlation Coefficient (r²) > 0.99> 0.98
Lower Limit of Quantitation (LLOQ) (ng/mL) 510
Intra-day Precision (%RSD) < 15%< 20%
Inter-day Precision (%RSD) < 20%< 25%
Intra-day Accuracy (%RE) ± 20%± 25%
Inter-day Accuracy (%RE) ± 20%± 25%
Extraction Recovery (%) 80 - 115%65 - 125%
Matrix Effect (%) 85 - 115%75 - 130%
Table 3: Performance Characteristics in Environmental Water Samples
ParameterExpected PerformanceAlternative Internal Standard (e.g., 1-Nonanol)
Linearity Range (µg/L) 0.1 - 1000.5 - 100
Correlation Coefficient (r²) > 0.998> 0.99
Lower Limit of Quantitation (LLOQ) (µg/L) 0.10.5
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 10%< 15%
Intra-day Accuracy (%RE) ± 10%± 15%
Inter-day Accuracy (%RE) ± 10%± 15%
Extraction Recovery (%) 90 - 105%80 - 110%
Matrix Effect (%) 95 - 105%85 - 115%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of volatile organic compounds (VOCs) using this compound as an internal standard.

Sample Preparation: Human Plasma
  • Aliquoting: Transfer 500 µL of human plasma to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the GC-MS or LC-MS system.

Sample Preparation: Environmental Water Sample
  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Add 100 µL of this compound working solution (e.g., 10 µg/L in methanol) to the water sample.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of dichloromethane (B109758) to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Add 0.5 mL of hexane (B92381) and continue to concentrate to a final volume of 1 mL.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Visualizing Analytical Workflows and Concepts

Graphical representations of experimental workflows and the underlying principles of using internal standards can greatly enhance understanding.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing Sample Biological or Environmental Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Inject Injection Reconstitute->Inject GC_LC Chromatographic Separation Inject->GC_LC MS Mass Spectrometric Detection GC_LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Figure 1: General workflow for quantitative analysis using an internal standard.

Matrix_Effect_Compensation cluster_NoIS Without Internal Standard cluster_WithIS With this compound Internal Standard Analyte_NoIS Analyte Signal Matrix_NoIS Matrix Effect (Ion Suppression) Analyte_NoIS->Matrix_NoIS Result_NoIS Inaccurate Quantification Matrix_NoIS->Result_NoIS Analyte_WithIS Analyte Signal Matrix_WithIS Matrix Effect (Affects Both) Analyte_WithIS->Matrix_WithIS IS_WithIS This compound Signal IS_WithIS->Matrix_WithIS Ratio Analyte / IS Ratio Matrix_WithIS->Ratio Result_WithIS Accurate Quantification Ratio->Result_WithIS

Figure 2: Compensation of matrix effects using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard offers a robust solution for the accurate and precise quantification of 1-octanol and other similar volatile organic compounds in a variety of complex matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and matrix-induced signal suppression or enhancement in mass spectrometry. The representative data and protocols provided in this guide demonstrate the expected high level of performance, making this compound an excellent choice for demanding analytical applications in research, clinical diagnostics, and environmental monitoring. As with any analytical method, validation of performance in the specific matrix of interest is essential to ensure data quality and reliability.

A Comparative Analysis of Synthesis Methods for 1-Octanol-d₅

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the synthesis of deuterated compounds is a critical process for various applications, including metabolic studies and as internal standards in mass spectrometry. This guide provides a comparative study of two prominent methods for the synthesis of 1-Octanol-d₅: Iridium-Catalyzed α-Deuteration and the reduction of a deuterated precursor, Octanoic-d₁₅ Acid, using Lithium Aluminum Deuteride (LiAlD₄).

Performance Comparison

The two methods offer distinct advantages in terms of selectivity, yield, and the isotopic purity of the final product. The choice of method will depend on the specific requirements of the research, such as the desired deuteration pattern and the availability of starting materials.

ParameterMethod 1: Iridium-Catalyzed α-DeuterationMethod 2: Reduction of Octanoic-d₁₅ Acid with LiAlD₄
Product 1,1-dideuterio-1-octanol (1-Octanol-d₂)1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadeuterio-1-octanol (1-Octanol-d₁₇)
Starting Material 1-Octanol (B28484)Octanoic-d₁₅ Acid
Deuterium (B1214612) Source Deuterium Oxide (D₂O)Lithium Aluminum Deuteride (LiAlD₄) & Deuterated Precursor
Selectivity Highly selective for α-positionNon-selective reduction of the carboxylic acid
Typical Yield >95% (based on similar primary alcohols)[1][2]High (expected)
Deuterium Incorporation >97% at α-position (based on similar primary alcohols)[1][2]≥98% (dependent on precursor purity)
Key Advantages High α-selectivity, high yield, readily available starting material.[1][2]Produces a highly deuterated product.
Key Disadvantages Limited to α-position deuteration.Requires a specialized deuterated starting material.

Experimental Protocols

Method 1: Iridium-Catalyzed α-Deuteration of 1-Octanol

This method facilitates the direct and highly selective exchange of hydrogen for deuterium at the α-position of primary alcohols using an iridium catalyst and deuterium oxide as the deuterium source.[1][2]

Materials:

  • 1-Octanol

  • Iridium(III) bipyridonate complex (catalyst)

  • Deuterium Oxide (D₂O)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel purged with an inert gas, dissolve 1-octanol and the iridium catalyst in the anhydrous solvent.

  • Add deuterium oxide to the mixture.

  • Seal the vessel and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for a designated period (e.g., 24-48 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR) to determine the extent of deuterium incorporation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the α-deuterated 1-octanol.

Method 2: Reduction of Octanoic-d₁₅ Acid with Lithium Aluminum Deuteride (LiAlD₄)

This method involves the reduction of a perdeuterated carboxylic acid to the corresponding primary alcohol using a powerful deuterated reducing agent.

Materials:

  • Octanoic-d₁₅ acid (≥98 atom % D)

  • Lithium Aluminum Deuteride (LiAlD₄)

  • Anhydrous solvent (e.g., Diethyl ether or THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Aqueous acid solution (for quenching, e.g., dilute H₂SO₄)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend LiAlD₄ in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of octanoic-d₁₅ acid in the anhydrous solvent to the LiAlD₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly adding water, followed by an aqueous acid solution, while cooling the vessel in an ice bath.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield 1-octanol-d₁₇.

Logical Workflow for Method Selection

The choice between these two synthetic routes depends on the desired outcome of the research. The following diagram illustrates a logical workflow for selecting the appropriate method.

SynthesisMethodSelection Start Define Deuteration Requirement SpecificLabeling Specific α-position labeling required? Start->SpecificLabeling HighDeuteration High degree of overall deuteration needed? SpecificLabeling->HighDeuteration No Method1 Method 1: Iridium-Catalyzed α-Deuteration SpecificLabeling->Method1 Yes HighDeuteration->Method1 No (α-labeling is sufficient) Method2 Method 2: Reduction of Deuterated Precursor HighDeuteration->Method2 Yes End Proceed with Synthesis Method1->End Method2->End

Caption: Workflow for selecting a 1-Octanol-d₅ synthesis method.

References

Assessing the Isotopic Stability of 1-Octanol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring isotopic stability is paramount for data integrity and experimental reproducibility. 1-Octanol-d5, a deuterated analog of 1-octanol, is frequently employed as an internal standard in pharmacokinetic studies and as a tracer in various biochemical assays. Its utility, however, is contingent upon the stability of its deuterium (B1214612) labels against back-exchange with protons from the surrounding environment.

This guide provides an objective comparison of this compound's isotopic stability with that of other relevant deuterated long-chain alcohols. While direct quantitative data on the back-exchange rates of this compound under diverse experimental conditions is not extensively available in peer-reviewed literature, this guide consolidates fundamental principles of isotopic exchange, presents key physicochemical properties that influence stability, and offers detailed experimental protocols for researchers to assess isotopic exchange in their own laboratories.

Comparative Analysis of Deuterated Alcohols

The stability of a carbon-deuterium (C-D) bond is inherently greater than that of a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect[1]. This increased bond strength makes deuterated compounds generally more resistant to chemical and metabolic cleavage[1]. However, the potential for isotopic exchange, where a deuterium atom is replaced by a hydrogen atom from the solvent or matrix, remains a critical consideration, especially under certain experimental conditions such as extreme pH or high temperatures.

The following table summarizes the physicochemical properties of this compound and selected alternative deuterated long-chain alcohols. These properties can influence their behavior and stability in various experimental settings.

PropertyThis compound1-Decanol-d211-Dodecanol-d25
Molecular Formula C₈H₁₃D₅OC₁₀D₂₁HOC₁₂D₂₅HO
Molecular Weight ( g/mol ) 135.26179.38211.48
Boiling Point (°C) ~195 (for non-deuterated)~230 (for non-deuterated)~259 (for non-deuterated)
Solubility in Water Very lowVery lowInsoluble
LogP (Octanol-Water Partition Coefficient) ~3.0 (for non-deuterated)~4.5 (for non-deuterated)~5.1 (for non-deuterated)
Typical Isotopic Purity ≥ 98 atom % D≥ 98 atom % D≥ 98 atom % D

Factors Influencing Isotopic Exchange

Several factors can influence the rate of isotopic back-exchange in deuterated compounds:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons alpha to a heteroatom. While C-D bonds are generally stable, extreme pH should be avoided during sample storage and analysis[2].

  • Temperature: Higher temperatures can provide the necessary activation energy to overcome the C-D bond strength, accelerating back-exchange. It is recommended to store deuterated standards at low temperatures (-20°C for long-term storage) and to perform sample processing under cooled conditions[3][4].

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, are a source of protons for back-exchange. While deuterated compounds are often stored in solvents like methanol, the presence of residual water can be a concern over time[3].

  • Enzymatic Activity: In biological matrices, metabolic enzymes, such as cytochrome P450s, can catalyze the cleavage of C-H bonds. The stronger C-D bond in deuterated compounds slows this process, which is the basis for the "deuterium switch" approach in drug development to improve metabolic stability[5]. However, extensive metabolism can still potentially lead to the loss of deuterium labels.

Experimental Protocols for Assessing Isotopic Exchange

To quantitatively assess the isotopic stability of this compound, researchers can employ the following experimental protocols using mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol 1: Assessment of Isotopic Back-Exchange by LC-MS

This protocol is designed to quantify the extent of deuterium loss from this compound when exposed to different pH conditions over time.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 10)

  • Acetonitrile (B52724) (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • A suitable non-deuterated internal standard (e.g., 1-Heptanol or 1-Nonanol)

  • LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 µg/mL) in each of the pH buffers.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching and Extraction: Immediately quench the exchange by mixing the aliquot with a 3-fold excess of ice-cold acetonitrile containing the non-deuterated internal standard. This will precipitate any buffer salts and halt further exchange.

  • Sample Analysis: Centrifuge the samples to pellet any precipitate and transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Method: Develop a suitable LC method to chromatographically separate this compound from potential interferences. The mass spectrometer should be set up to monitor the mass-to-charge ratios (m/z) of this compound and its potential back-exchanged isotopologues (d4, d3, etc.), as well as the non-deuterated internal standard.

  • Data Analysis: Calculate the peak area ratio of each isotopologue to the internal standard at each time point. A decrease in the peak area of the d5 isotopologue and a corresponding increase in the lower deuterated species over time indicates back-exchange.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare this compound in Buffers (pH 4, 7, 10) incubate Incubate at Controlled Temperature prep->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling quench Quench with Cold ACN + Internal Standard sampling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge Transfer to Analysis lcms LC-MS Analysis (Monitor Isotopologues) centrifuge->lcms data Calculate Peak Area Ratios lcms->data stability Assess Isotopic Stability data->stability

Caption: Workflow for assessing isotopic back-exchange of this compound using LC-MS.

Protocol 2: Determination of Isotopic Purity by NMR Spectroscopy

This protocol allows for the determination of the initial isotopic purity of this compound and can be used to assess stability after long-term storage.

Materials:

  • This compound

  • A suitable deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

  • A non-deuterated, high-purity internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into a clean, dry NMR tube. Add the deuterated NMR solvent to dissolve the sample.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The residual proton signals in the this compound spectrum will correspond to the positions that are not fully deuterated.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate the residual proton signals of this compound and the signal of the known internal standard.

  • Calculation of Isotopic Purity: The isotopic purity can be calculated by comparing the integral of the residual proton signals of this compound to the integral of the internal standard, taking into account the number of protons each signal represents and the molar amounts of the analyte and standard.

NMR_Workflow start Start prep Prepare Sample: This compound + Internal Standard in Deuterated Solvent start->prep acquire Acquire Quantitative ¹H NMR Spectrum prep->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Residual Proton Signals and Internal Standard Signal process->integrate calculate Calculate Isotopic Purity integrate->calculate end End calculate->end

Caption: Workflow for determining the isotopic purity of this compound by NMR.

In Vitro Metabolic Stability Assessment

For applications in drug development, it is crucial to assess the stability of deuterated internal standards in the presence of metabolizing enzymes.

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

This protocol evaluates the stability of this compound in a common in vitro drug metabolism system.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • A suitable deuterated internal standard that is known to be metabolically stable (e.g., a deuterated compound with a different structure).

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: Add this compound to the incubation mixture to start the metabolic reaction. Incubate at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the stable internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of this compound at each time point by monitoring its specific mass transition and normalizing to the internal standard.

  • Data Analysis: Plot the percentage of remaining this compound against time. A stable compound will show minimal degradation over the incubation period.

Metabolic_Stability_Pathway cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_outcome Outcome Octanol_d5 This compound Reaction_Mix Reaction_Mix Octanol_d5->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH NADPH NADPH->Reaction_Mix Quench Quench with ACN + Stable IS Reaction_Mix->Quench Time Points LCMSMS LC-MS/MS Analysis Quench->LCMSMS Data Quantify Remaining This compound LCMSMS->Data Stable Stable (Minimal Degradation) Data->Stable If % remaining is high Unstable Unstable (Significant Degradation) Data->Unstable If % remaining is low

Caption: Signaling pathway for in vitro metabolic stability assessment of this compound.

By understanding the factors that influence isotopic exchange and by employing rigorous analytical methods to assess stability, researchers can confidently use this compound and other deuterated standards in their studies, ensuring the generation of high-quality and reliable data.

References

Safety Operating Guide

Proper Disposal of 1-Octanol-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of 1-Octanol-d5 are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound, based on established safety protocols for 1-Octanol. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. It is a combustible liquid that can cause serious eye irritation and skin irritation.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][3][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are required.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

All handling of this compound should be conducted in a well-ventilated area.[1] In case of accidental release, contain the spill with an inert absorbent material and prevent it from entering drains or waterways.[6]

Quantitative Safety Data

The following table summarizes key safety data for 1-Octanol, which is expected to be representative of this compound.

PropertyValueReference
Flash Point81 °C / 177.8 °F[5]
Autoignition Temperature253 °C / 487.4 °F[5]
Boiling Point195 °C / 383 °F[5]
Melting Point-16 °C / 3.2 °F[5]
Density0.824 g/cm³[5]
Vapor Density4.5 (Air = 1.0)[5]
Water SolubilityInsoluble[5][6]

Step-by-Step Disposal Protocol

Adherence to proper disposal procedures is mandatory to mitigate risks to personnel and the environment.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area.[5]

  • Keep the container away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]

3. Disposal of Liquid Waste:

  • Do not pour this compound down the drain or into any sewer system.[6][7]

  • Arrange for the collection and disposal of the chemical waste through a licensed waste disposal company.[6]

  • Alternatively, follow the specific internal procedures provided by your institution's EHS department.

  • Incineration at an approved facility is a common disposal method.[6]

4. Management of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

  • Contaminated PPE and Absorbents: Any materials used to clean up spills (e.g., absorbent pads, vermiculite) and contaminated personal protective equipment must be collected in a labeled container and disposed of as hazardous waste through a licensed disposal company.[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for making decisions regarding the disposal of this compound.

cluster_start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Management cluster_solid Contaminated Material Management cluster_disposal Final Disposal start Identify this compound Waste assess_contamination Is it pure liquid waste or contaminated material? start->assess_contamination collect_liquid Collect in a labeled, sealed, compatible container. assess_contamination->collect_liquid Pure Liquid collect_solid Collect contaminated items (PPE, absorbents) in a labeled, sealed container. assess_contamination->collect_solid Contaminated Material store_liquid Store in a cool, dry, well-ventilated area away from ignition sources. collect_liquid->store_liquid contact_ehs Consult Institutional EHS & Local Regulations store_liquid->contact_ehs collect_solid->contact_ehs dispose Arrange for pickup by a licensed waste disposal company. contact_ehs->dispose

Caption: Disposal Decision Workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always prioritize consulting your institution's specific guidelines and local regulations.

References

Personal protective equipment for handling 1-Octanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Octanol-d5. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Quantitative Data

This compound should be handled with the same precautions as its non-deuterated counterpart, 1-Octanol. The primary hazards include combustibility, skin irritation, and serious eye irritation.[1][2] It is also harmful to aquatic life.[1][3]

Table 1: Hazard Classifications for 1-Octanol

Hazard Class Category Hazard Statement
Flammable Liquids Category 4 / Class IIIA Combustible liquid[1][2][4]
Skin Corrosion/Irritation Category 2 Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation[1][2][4]
Acute Toxicity, Oral Category 4 Harmful if swallowed[2][4]
Hazardous to the Aquatic Environment Acute Hazard, Category 3 Harmful to aquatic life[1]

| Hazardous to the Aquatic Environment | Chronic Hazard, Category 3 | Harmful to aquatic life with long lasting effects[1][3] |

Table 2: Physical and Chemical Properties of 1-Octanol

Property Value
Flash Point 81 °C (177.8 °F)[2]
Autoignition Temperature 273 °C (523.4 °F)[2]
Melting Point -16 °C (3.2 °F)[1]
Relative Density 0.824 - 0.827 g/cm³[1][4]
Vapor Density 4.5 (Air = 1)[1]

| Solubility | Insoluble in water; Miscible with alcohol[1][2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[5]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[5][6][7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are recommended.[7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Body Protection : A flame-retardant lab coat or coveralls should be worn to protect the skin.[6] For significant handling operations, full-body coveralls may be necessary.[6]

  • Footwear : Closed-toe shoes, preferably safety boots, are required in the laboratory.[6]

  • Respiratory Protection : Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][3] If ventilation is inadequate, a respirator with appropriate filters may be necessary.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Step 1: Preparation

  • Read and understand the Safety Data Sheet (SDS) for 1-Octanol before beginning work.[5]

  • Ensure a chemical fume hood is operational and the work area is clear of clutter.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Keep an appropriate spill kit readily accessible.[5]

Step 2: Handling and Use

  • Conduct all work involving this compound inside a certified chemical fume hood to minimize vapor inhalation.[3]

  • Keep containers of this compound tightly closed when not in use.[5][9]

  • Avoid contact with skin, eyes, and clothing.[1][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[10]

  • Do not eat, drink, or smoke in the handling area.[1][2]

Step 3: Storage

  • Store this compound in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed and properly labeled.[9]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]

  • Follow suggested chemical storage patterns, such as storing with other alcohols.[2]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an accidental spill or exposure.

Spill Response Protocol

  • Evacuate and Isolate : Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.[5]

  • Control Ignition Sources : Remove all sources of ignition from the area.[2][10]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain and Clean : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth, or universal binder).[1][3]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][10]

  • Decontaminate : Clean the spill area thoroughly with soap and water once the material has been removed.[2]

First Aid Measures

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention if irritation persists.[1]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for 15-20 minutes.[1][2] If skin irritation occurs, seek medical advice.[2]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist, seek medical attention.

  • Ingestion : Rinse the mouth thoroughly with water.[1][10] Do NOT induce vomiting.[1][10] Seek immediate medical attention.

Handling and Disposal Workflow

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood, Spill Kit) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Begin Experiment handle2 Keep Container Closed handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure handle3 Avoid Ignition Sources handle2->handle3 store1 Cool, Ventilated Area handle3->store1 Post-Experiment disp1 Segregate Waste handle3->disp1 Generate Waste store2 Tightly Closed Container store1->store2 store3 Segregate Incompatibles store2->store3 disp2 Label Hazardous Waste disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3 spill->prep3 Cleanup & Reset exposure->prep1 First Aid & Review

Caption: Workflow for Handling this compound

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all applicable local, state, and federal regulations.[1] The deuterated nature of the compound does not alter its classification as a hazardous chemical waste.

Step-by-Step Disposal Protocol

  • Waste Collection :

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, paper towels), in a designated, properly labeled, and leak-proof hazardous waste container.[1][10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Combustible," "Irritant").

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources and incompatible materials.

  • Final Disposal :

    • Do not dispose of this compound down the drain or with regular trash.[1][3][10]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[10]

    • Methods like incineration in a chemical incinerator equipped with an afterburner and scrubber may be used by the disposal facility.[10]

While some deuterated compounds like heavy water are valuable and can be returned to suppliers, this is generally not the case for deuterated organic solvents, which should be treated based on their chemical hazards.[11] Always consult your institution's specific waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.